Methoxyammonium chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
CH6ClNO |
|---|---|
Molecular Weight |
83.52 g/mol |
IUPAC Name |
methoxyazanium;chloride |
InChI |
InChI=1S/CH6NO.ClH/c1-3-2;/h1-2H3;1H/q+1;/p-1 |
InChI Key |
SPUACDWLOLSOQO-UHFFFAOYSA-M |
Canonical SMILES |
CO[NH3+].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Methoxyammonium Chloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methoxyammonium chloride, also known as methoxyamine hydrochloride, is a versatile organic salt with significant applications in organic synthesis and pharmaceutical research. Its ability to react with carbonyl compounds and its role as an inhibitor of the Base Excision Repair (BER) pathway make it a valuable tool for chemists and biologists alike. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action in a key biological pathway.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is an organic halogenated compound and a quaternary ammonium (B1175870) salt.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly sealed container in a cool, dry place.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CH₆ClNO | [1][4][5][6] |
| Molecular Weight | 83.52 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline powder | [1][3][8] |
| Melting Point | 151-154 °C | [2][5][6][9][10][11][12] |
| Boiling Point | 105-110 °C | [2][3][5][6][10][11][12] |
| Density | 1.1 g/mL at 25 °C | [2][6][10][11][12] |
| Solubility | Soluble in water and alcohol.[1][2][3][8][12][13] Insoluble in ether and toluene.[8] | [1][2][3][8][12][13] |
| pH of aqueous solution | < 7.0 | [1][8][10] |
Chemical Reactivity and Stability
This compound is stable under normal temperatures and pressures.[3] However, it is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[1][14] When heated to decomposition, it emits toxic fumes of hydrogen chloride (HCl), ammonia (B1221849) (NH₃), and nitrogen oxides (NOx).[1] In aqueous solutions, it behaves as an acid, containing moderate concentrations of hydrogen ions.[1][8][10]
The primary chemical utility of this compound lies in its reaction with aldehydes and ketones to form O-methyl oximes.[4][8] This reaction is a cornerstone of its application in organic synthesis, serving as a method for protecting carbonyl groups or as an intermediate step in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][4]
Applications in Drug Development
In the realm of drug development, this compound is utilized for several key purposes:
-
Synthesis of Drug Candidates: It is used to introduce methoxyamine groups into molecules, which can improve the pharmacokinetic properties of potential drugs.[4]
-
Prodrug Formation: Methoxyamine derivatives are explored for their potential as prodrugs.[4]
-
Anticancer Therapy: As an inhibitor of the Base Excision Repair (BER) pathway, methoxyamine potentiates the cytotoxic effects of DNA-damaging anticancer agents.[15] By binding to apurinic/apyrimidinic (AP) sites in DNA, it blocks the repair process, leading to an accumulation of DNA damage and subsequent cell death.[4][15] This makes it a promising candidate for combination therapies in cancer treatment.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
1. Synthesis of this compound
This protocol describes a general method for the laboratory synthesis of this compound from methoxyamine and hydrochloric acid.[4]
-
Materials: Methoxyamine, anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran), hydrochloric acid (gas or concentrated solution), reaction flask, stirring apparatus, cooling bath, filtration apparatus, vacuum drying oven.
-
Procedure:
-
Dissolve purified methoxyamine in an anhydrous solvent within a reaction flask equipped with a stirrer and placed in a cooling bath to control the temperature.[4]
-
Slowly bubble gaseous hydrochloric acid through the solution or add a concentrated hydrochloric acid solution dropwise while stirring continuously. This reaction is exothermic, and the temperature should be maintained at a low level (e.g., 0-10 °C) to prevent degradation of the product.[1][4]
-
Continue the addition of hydrochloric acid until the reaction is complete, indicated by the cessation of precipitate formation.[4]
-
Collect the precipitated white crystalline solid of this compound by filtration.[4]
-
Wash the collected solid with a small amount of cold anhydrous solvent to remove any unreacted starting materials or byproducts.[4]
-
Dry the purified this compound under vacuum to remove any residual solvent.[4]
-
2. Determination of Melting Point
This protocol outlines the standard capillary method for determining the melting point of a solid organic compound like this compound.[5][11][14]
-
Materials: this compound, capillary tubes (sealed at one end), melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.
-
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[11]
-
Place the capillary tube in the heating block of the melting point apparatus.[5]
-
Heat the sample rapidly to determine an approximate melting range.[5]
-
Allow the apparatus to cool.
-
Using a fresh sample, heat the apparatus again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[5]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]
-
3. Determination of Solubility
This protocol provides a qualitative method for determining the solubility of this compound in various solvents.[9][16]
-
Materials: this compound, test tubes, vortex mixer, various solvents (e.g., water, ethanol (B145695), diethyl ether, toluene).
-
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[9]
-
Add 0.75 mL of the solvent to be tested to the test tube in small portions.[9]
-
After each addition, vigorously shake or vortex the test tube for 1-2 minutes.[9][15]
-
Visually inspect the solution for the presence of undissolved solid against a contrasting background.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If any solid remains, it is considered insoluble or sparingly soluble.
-
Repeat the process for each solvent to be tested.
-
4. Reaction with an Aldehyde or Ketone (Oxime Formation)
This protocol describes a general procedure for the synthesis of an O-methyl oxime from this compound and a carbonyl compound.[17][18][19]
-
Materials: this compound, an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone), a suitable solvent (e.g., ethanol or pyridine), a base (e.g., sodium acetate (B1210297) or pyridine, if the hydrochloride salt is used), reaction flask, stirring apparatus, heating mantle (if necessary), extraction and purification apparatus (e.g., separatory funnel, chromatography column).
-
Procedure:
-
Dissolve the aldehyde or ketone in the chosen solvent in a reaction flask.
-
Add an equimolar amount of this compound to the solution. If using the hydrochloride salt, add a base to neutralize the HCl.
-
Stir the reaction mixture at room temperature. Gentle heating may be required to facilitate the reaction.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude O-methyl oxime.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
-
Mechanism of Action: Inhibition of Base Excision Repair
This compound's role as a chemotherapeutic adjuvant stems from its ability to inhibit the Base Excision Repair (BER) pathway.[15] This pathway is crucial for repairing single-base DNA damage caused by oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[6][13][20] Methoxyamine covalently binds to these AP sites, forming a stable adduct that is resistant to the next enzyme in the pathway, AP endonuclease (APE1).[3][6] This blockage of the BER pathway leads to the accumulation of DNA single-strand breaks, which can be converted to cytotoxic double-strand breaks, ultimately inducing apoptosis.[4]
Caption: Base Excision Repair pathway and inhibition by this compound.
Conclusion
This compound is a compound of significant interest to researchers in both chemistry and biology. Its well-defined physical and chemical properties, coupled with its straightforward reactivity and important biological activity, make it a valuable reagent. The experimental protocols provided herein offer a practical guide for its synthesis, characterization, and application. Furthermore, the visualization of its inhibitory effect on the Base Excision Repair pathway highlights its potential in the development of novel cancer therapeutics. As research continues, the utility of this compound is likely to expand, solidifying its role as a key molecule in scientific discovery.
References
- 1. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 2. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. studylib.net [studylib.net]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Methoxyammonium chloride synthesis from methoxyamine and hydrochloric acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of methoxyammonium chloride from methoxyamine and hydrochloric acid. This compound (also known as methoxyamine hydrochloride) is a critical reagent and intermediate in the pharmaceutical and chemical industries, notably in the synthesis of second-generation cephalosporins and novel herbicides.[1][2] This document outlines the fundamental reaction, detailed experimental protocols, and key quantitative data derived from various synthetic methodologies.
Core Reaction and Mechanism
The synthesis of this compound from methoxyamine is a straightforward acid-base reaction. Methoxyamine (CH₃ONH₂), a derivative of hydroxylamine, acts as a base and readily reacts with the strong acid, hydrochloric acid (HCl), to form the corresponding salt, this compound (CH₃ONH₃⁺Cl⁻).[3] This reaction is typically exothermic.
The reaction proceeds as follows:
CH₃ONH₂ + HCl → CH₃ONH₃⁺Cl⁻
This salt formation is a crucial final step in many multi-step synthetic routes that first produce the free base, methoxyamine.[1][4]
Experimental Protocols
Several methods for the synthesis of this compound have been reported, often as the final step in a longer synthetic sequence. The following protocols detail the direct conversion of methoxyamine to its hydrochloride salt.
Protocol 1: Reaction with Gaseous Hydrochloric Acid in an Anhydrous Solvent
This method is suitable for situations where the free methoxyamine has been isolated and purified.
Objective: To synthesize this compound from purified methoxyamine.
Materials:
-
Purified Methoxyamine (CH₃ONH₂)
-
Anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran)[3]
-
Hydrochloric acid gas (HCl)
Procedure:
-
Dissolve the purified methoxyamine in an anhydrous solvent such as diethyl ether, toluene, or THF.[3]
-
Bubble hydrochloric acid gas through the solution. The reaction is exothermic, and the temperature should be carefully controlled to prevent degradation of the product.[3]
-
The formation of a white crystalline solid indicates the successful synthesis of this compound.[3]
-
The precipitate is then isolated by filtration.
-
The collected solid is washed with a cold solvent (e.g., diethyl ether) to remove any residual impurities.[3]
-
The final product is dried under a vacuum to yield pure, crystalline this compound.[3]
Protocol 2: Acidification of a Reaction Mixture with Aqueous Hydrochloric Acid
This protocol is commonly employed when methoxyamine is generated in situ and is present in a reaction mixture.
Objective: To isolate this compound from a reaction mixture containing methoxyamine.
Procedure:
-
Following the synthesis of methoxyamine, the reaction mixture is cooled.
-
Concentrated hydrochloric acid is added to the distillate to adjust the pH to between 4 and 5.[1]
-
The solution is allowed to stand, promoting the crystallization of this compound.[1]
-
The resulting crystals are collected by filtration.
-
The product is then dried to obtain the final this compound.[1] In one instance, the obtained solid was dried at 50°C.[5]
Purification
Purification of this compound is typically achieved through recrystallization.
Procedure:
-
Crystallize the crude this compound from absolute ethanol (B145695) or a mixture of ethanol and diethyl ether.[2][6]
Quantitative Data
The yield and purity of this compound can vary depending on the overall synthetic route and the specific conditions of the final salt formation and purification steps.
| Parameter | Value | Source |
| Yield | 67.2% | [1] |
| Yield | 82% (overall) | [7] |
| Yield | 89.0% | [4] |
| Purity | 99.3% | [4] |
| Melting Point | 148-151 °C | [1][8] |
| Melting Point | 149-152 °C | [1] |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
References
- 1. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]
- 5. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]
- 7. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 8. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]
The Versatile Nucleophile: A Technical Guide to the Mechanism of Action of Methoxyammonium Chloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyammonium chloride (CH₃ONH₃Cl), also known as O-methylhydroxylammonium chloride, is a versatile and valuable reagent in organic synthesis and medicinal chemistry. Its utility stems from the nucleophilic nature of the methoxyamine moiety, which readily participates in a variety of transformations. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.
Core Mechanisms of Action
The primary mechanism of action of this compound is centered around the nucleophilic character of the nitrogen atom in the methoxyamine molecule. This allows it to readily attack electrophilic centers, most notably carbonyl carbons. The key reactions driven by this mechanism include oxime formation, nucleophilic substitution, reductive amination, and the synthesis of hydroxamic acids.
Nucleophilic Addition to Carbonyl Compounds: Oxime Formation
The most prominent reaction involving this compound is the formation of O-methyl oximes from aldehydes and ketones.[1][2] This reaction is a cornerstone of carbonyl chemistry, providing a method for the protection of carbonyl groups, the synthesis of various nitrogen-containing heterocycles, and as an intermediate step in reactions like the Beckmann rearrangement.[1]
The mechanism proceeds through a nucleophilic addition to the carbonyl group.[1] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic methoxyamine.[1]
Reaction Workflow: Oxime Formation
Caption: Mechanism of O-methyl oxime formation from a carbonyl compound.
Nucleophilic Substitution Reactions
This compound can also act as a nucleophile in substitution reactions, displacing leaving groups such as halides or sulfonates from alkyl substrates.[1] This provides a direct route to O-alkylated methoxyamines.
Reductive Amination
In a multi-step process, this compound can be used in the reductive amination of carbonyl compounds.[1] The initial step is the formation of an O-methyl oxime, which is then subsequently reduced to the corresponding primary amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.[1]
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of carbonyls.
Synthesis of Hydroxamic Acids
This compound is a reagent for the synthesis of hydroxamic acids from esters or acyl chlorides.[1] This reaction is of significant interest in medicinal chemistry as the hydroxamic acid moiety is a key functional group in many enzyme inhibitors.
Quantitative Data
The efficiency of oxime formation using this compound is dependent on the substrate and reaction conditions. The following table summarizes representative yields for the oximation of various carbonyl compounds.
| Entry | Carbonyl Substrate | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN, reflux, 60 min | 95 | [3] |
| 2 | 4-Bromobenzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN, reflux, 55 min | 95 | [3] |
| 3 | 4-Nitrobenzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN, reflux, 60 min | 90 | [3] |
| 4 | Acetophenone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN, reflux, 90 min | 95 | [3] |
| 5 | Cyclohexanone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN, reflux, 60 min | 95 | [3] |
| 6 | D-Camphor | NH₂OH·HCl (1.6 equiv), NaOAc (1.3 equiv), EtOH/H₂O, reflux, 2 h | 95 | [4] |
| 7 | Various Aldehydes | NH₂OH·HCl (1.2 mmol), Bi₂O₃ (0.6 mmol), grinding, 1.5-3 min | 90-98 | [5] |
| 8 | Various Ketones | NH₂OH·HCl (1.2 mmol), Bi₂O₃ (0.6 mmol), grinding, 5.5-20 min | 60-95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Methyl Oximes
This protocol provides a general method for the preparation of O-methyl oximes from aldehydes or ketones.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Pyridine (B92270) (2.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) in ethanol (10 mL) is added this compound (1.2 mmol) and pyridine (2.0 mmol).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and 1 M HCl.
-
The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude O-methyl oxime.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Quantification of Apurinic/Apyrimidinic (AP) Sites in DNA
Methoxyamine can be used to quantify abasic sites in DNA, which is a key aspect of its mechanism as a Base Excision Repair (BER) inhibitor.[6][7]
Materials:
-
DNA sample
-
[¹⁴C]this compound (5 mM)
-
Incubation buffer (e.g., pH 7.2)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Incubate the DNA sample with 5 mM [¹⁴C]this compound in a suitable buffer at 37°C for 30 minutes.[6]
-
Precipitate the DNA by adding cold trichloroacetic acid.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate to remove any unincorporated [¹⁴C]methoxyamine.
-
Quantify the amount of incorporated radioactivity by liquid scintillation counting.
-
The amount of incorporated [¹⁴C]methoxyamine is proportional to the number of AP sites in the DNA sample.[6]
Mechanism in Drug Development: Inhibition of Base Excision Repair
In the context of drug development, methoxyamine (the active form of this compound) is a potent inhibitor of the Base Excision Repair (BER) pathway.[8] The BER pathway is a crucial cellular mechanism for repairing DNA damage from endogenous and exogenous sources.
The mechanism of BER inhibition by methoxyamine involves its reaction with apurinic/apyrimidinic (AP) sites in the DNA.[9] These AP sites are intermediates in the BER pathway, formed after a damaged base is removed by a DNA glycosylase.[8] Methoxyamine covalently binds to the aldehyde group of the open-ring form of the AP site, forming a stable oxime linkage.[10] This methoxyamine-AP site adduct is resistant to cleavage by the next enzyme in the pathway, AP endonuclease 1 (APE1), effectively blocking the repair process and leading to the accumulation of DNA damage and subsequent cell death.[8]
Signaling Pathway: Inhibition of Base Excision Repair (BER)
Caption: Methoxyamine inhibits the BER pathway by blocking AP sites.
Applications in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals
The chemical reactivity of this compound has been harnessed in the industrial synthesis of important molecules.
-
Cefuroxime (B34974): A second-generation cephalosporin (B10832234) antibiotic, the synthesis of which involves the formation of an oxime ether side chain.[11][12][13][14][15]
-
Kresoxim-methyl (B120586): A broad-spectrum fungicide, where the methoxyimino group is a key pharmacophore.[16][17][18]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 593-56-6 | [19][20][21][22] |
| Molecular Formula | CH₆ClNO | [19] |
| Molecular Weight | 83.52 g/mol | [21][22] |
| Melting Point | 151-154 °C | [19][20] |
| Solubility | Soluble in water and alcohol | [19][20] |
| Appearance | White to very faint yellow crystalline powder | [21] |
Conclusion
This compound is a reagent of significant importance in organic synthesis, with its utility extending to the synthesis of complex molecules and the development of novel therapeutic strategies. Its primary role as a nucleophile, particularly in the formation of O-methyl oximes, provides a reliable and versatile method for the modification of carbonyl-containing compounds. Furthermore, its ability to inhibit the Base Excision Repair pathway highlights its potential in cancer chemotherapy. This guide has provided a detailed overview of its mechanisms of action, supported by quantitative data, experimental procedures, and visual aids, to serve as a valuable resource for the scientific community.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of apurinic/apyrimidinic sites with [14C]methoxyamine. A method for the quantitative assay of AP sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation, detection and repair of AP sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]
- 10. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gssrr.org [gssrr.org]
- 12. gssrr.org [gssrr.org]
- 13. Cefuroxime synthesis - chemicalbook [chemicalbook.com]
- 14. gssrr.org [gssrr.org]
- 15. CN101054386A - Method of synthesizing cefuroxime - Google Patents [patents.google.com]
- 16. Preparation method of kresoxim-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN109651190A - A kind of synthetic method of kresoxim-methyl - Google Patents [patents.google.com]
- 18. CN112409206A - Preparation method of kresoxim-methyl - Google Patents [patents.google.com]
- 19. This compound [chembk.com]
- 20. jnfuturechemical.com [jnfuturechemical.com]
- 21. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]
- 22. 593-56-6 CAS MSDS (Methoxyamine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methoxyammonium chloride, also known as methoxyamine hydrochloride or O-methylhydroxylamine hydrochloride, is a versatile and pivotal reagent with significant applications across multiple domains of scientific research. Its unique reactivity, primarily centered around the methoxyamine moiety, makes it an indispensable tool in analytical chemistry, drug development, and organic synthesis. This guide details its primary applications, providing in-depth technical information, experimental protocols, and quantitative data to support its use in a laboratory setting.
Application in Analytical Chemistry: Enhancing Metabolite Detection in GC-MS
In the field of metabolomics and analytical biochemistry, this compound is a cornerstone reagent for the derivatization of small molecules prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Core Function: Methoximation of Carbonyls
Many endogenous metabolites, such as sugars, keto-acids, and steroids, contain reactive aldehyde and ketone functional groups. These groups pose two significant challenges for GC-MS analysis: they are often non-volatile, and they can exist in multiple isomeric forms (e.g., the ring-chain tautomerism of sugars), leading to multiple, broad, or poorly resolved peaks in a chromatogram.
This compound reacts with these carbonyl groups in a process called methoximation (or methoxaming). This reaction converts the aldehyde or ketone to a stable O-methyl oxime derivative.[1] The primary benefits of this derivatization are:
-
Increased Volatility: The resulting oxime is more volatile than the original carbonyl compound, a prerequisite for GC analysis.[2]
-
Stabilization: It "locks" the molecule into a single form, preventing the formation of multiple isomers and yielding sharp, single peaks for quantification. This is particularly crucial for sugars, which are stabilized in their open-chain form, and for α-keto acids, where it prevents decarboxylation.[2]
-
Enhanced Sensitivity: By improving chromatographic behavior and producing a stable derivative, methoximation significantly enhances signal intensity and detection limits.[3]
Quantitative Improvement in Signal Intensity
The derivatization process, typically a two-step method involving methoximation followed by silylation (e.g., with MSTFA), has a quantifiable impact on analytical sensitivity. A study involving a standard mixture of metabolites demonstrated a significant increase in signal intensity after derivatization.[3]
| Metabolite Class | Average Signal Intensity Increase |
| Amino Acids | 80.9% |
| Organic Acids | 49.6% |
| Sugars | 40.4% |
| Table 1: Average increase in GC-MS signal intensity for various metabolite classes after a drying-enhanced methoximation and silylation derivatization protocol.[3] |
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is a widely adopted method for the derivatization of polar metabolites in a dried biological extract.[4][5]
Materials:
-
Dried sample extract
-
This compound solution (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heated shaker or incubator
-
GC-MS autosampler vials with inserts
Procedure:
-
Sample Drying: Ensure the sample extract is completely free of water and solvents. This is typically achieved using a vacuum concentrator or lyophilizer (freeze-dryer). Moisture is detrimental to the subsequent silylation step.
-
Methoximation Step:
-
Add 50 µL of the this compound solution to the dried sample vial.
-
Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the vial in a heated shaker at 37°C for 90 minutes with constant agitation (e.g., 1200 rpm).[6]
-
After incubation, allow the vial to cool to room temperature.
-
-
Silylation Step:
-
Add 80 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the vial at 37°C for 30 minutes with constant agitation.[6]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.
Workflow Visualization
Application in Drug Development: Inhibition of Base Excision Repair
A critical application of this compound in oncology and drug development is its role as a potent inhibitor of the Base Excision Repair (BER) pathway.[6] The BER pathway is a primary cellular mechanism for repairing DNA damage caused by alkylating agents and oxidative stress, which are common mechanisms of action for many chemotherapy drugs.[7]
Mechanism of Action: Blocking Abasic Sites
DNA damage, such as the methylation of a base by the chemotherapy drug temozolomide (B1682018), is recognized by DNA glycosylase enzymes.[2] The glycosylase removes the damaged base, creating an apurinic/apyrimidinic (AP) site—a gap in the DNA backbone.[7] This AP site is the substrate for the next enzyme in the pathway, AP Endonuclease 1 (APE1), which cleaves the DNA backbone to allow for repair synthesis.
This compound acts by covalently binding to the reactive aldehyde group at the open-ring form of the AP site. This creates a stable "methoxyamine-bound AP site" (MX-AP) that is refractory to cleavage by APE1, effectively halting the repair process.[7] The persistence of these blocked AP sites leads to the accumulation of DNA strand breaks, stalled replication forks, and ultimately, apoptosis (programmed cell death). By inhibiting BER, this compound sensitizes cancer cells and enhances the cytotoxic efficacy of DNA-damaging agents.[6]
Clinical Significance and Quantitative Data
This compound (investigational drug name TRC102) has been evaluated in clinical trials as a chemosensitizer in combination with various anticancer agents.[2]
| Trial Phase | Combination Agent | Recommended Phase II Dose (TRC102) | Key Adverse Events (Grade 3/4) | Patient Response (Evaluable n=51) |
| Phase I | Temozolomide | 125 mg (oral, days 1-5) | Anemia (19%), Lymphopenia (12%) | 4 Partial Responses, 13 Stable Disease |
| Table 2: Summary of results from a Phase I clinical trial of TRC102 (this compound) in combination with temozolomide in patients with refractory solid tumors.[2] |
Experimental Protocol: Quantitative Assay of AP Sites in DNA
This method allows for the quantification of AP sites in a DNA sample by measuring the incorporation of radio-labeled this compound.
Materials:
-
Purified DNA sample
-
[¹⁴C]this compound solution (e.g., 5 mM)
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)
-
Trichloroacetic acid (TCA), ice-cold (e.g., 5%)
-
Ethanol (70%), ice-cold
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA sample with the [¹⁴C]this compound solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes. This allows for the covalent binding of the labeled methoxyamine to any AP sites in the DNA.
-
Precipitation: Place the tube on ice and add an equal volume of ice-cold 5% TCA to precipitate the DNA.
-
Washing: Collect the precipitated DNA by vacuum filtration onto a glass fiber filter. Wash the filter multiple times with ice-cold 5% TCA to remove any unincorporated [¹⁴C]this compound, followed by a wash with ice-cold 70% ethanol.
-
Quantification: Dry the filter and place it in a scintillation vial with an appropriate scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the number of AP sites present in the initial DNA sample.
Signaling Pathway Visualization
Application in Organic Synthesis: Formation of O-Methyl Oximes
In organic and medicinal chemistry, this compound is a standard reagent for the synthesis of O-methyl oximes from aldehydes and ketones. Oximation is a robust and widely used reaction for several purposes:
-
Protecting Groups: The oxime functionality serves as a stable protecting group for carbonyls, which can be removed under specific conditions.
-
Synthetic Intermediates: O-methyl oximes are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. For instance, they are used in the production of the antibiotic cefuroxime (B34974) and the fungicide kresoxim-methyl.[4]
-
Functional Group Transformation: Oximes can be readily converted to other functional groups, such as amides via the Beckmann rearrangement.
Reaction and Yields
Experimental Protocol: Synthesis of an O-Methyl Oxime
This general protocol is adapted from standard procedures for the oximation of a ketone.
Materials:
-
Aldehyde or ketone (e.g., Acetophenone, 1.0 equiv)
-
This compound (1.5 equiv)
-
Pyridine (2.8 equiv)
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the ketone (1.0 equiv) in ethanol. Add pyridine (2.8 equiv) followed by this compound (1.5 equiv).
-
Heating: Stir the resulting mixture at a moderately elevated temperature (e.g., 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the pyridine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by column chromatography or recrystallization if necessary.
Reaction Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
- 4. Method for synthesizing methoxamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]
- 7. Khan Academy [khanacademy.org]
Methoxyammonium Chloride: A Technical Guide to Its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyammonium chloride, also known as methoxyamine hydrochloride (CAS No. 593-56-6), is a white to off-white crystalline solid.[1][2] It is an important reagent and building block in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds utilized in the pharmaceutical and agrochemical industries.[1] As a hydrochloride salt, its physical properties, including solubility, are dictated by its polar, ionic nature. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, based on currently available data. The compound is known to be hygroscopic and stable under normal temperature and pressure.[1][3][4]
Solubility Profile
This compound exhibits high polarity, which governs its solubility characteristics. It is readily soluble in polar protic solvents, while its solubility in non-polar organic solvents is limited.
Data Presentation
| Solvent Class | Solvent | Qualitative Solubility | Source Citation |
| Aqueous | Water (H₂O) | Highly Soluble, Freely Soluble | [1][2][3][4][5][6][7] |
| Polar Protic | Alcohol (general) | Soluble | [2][3][5][8] |
| Ethanol (EtOH) | Soluble | [1] | |
| Polar Aprotic | Dimethylformamide (DMF) | Implied Soluble (used as a reaction medium) | [1] |
| Non-Polar | Diethyl Ether | Implied Low to Insoluble (used for precipitation) | [1] |
| Toluene | Implied Low to Insoluble (used as a medium for precipitation) | ||
| Tetrahydrofuran (THF) | Implied Low to Insoluble (used as a medium for precipitation) |
Note: In aqueous solutions, this compound behaves as an acid, resulting in solutions with a pH of less than 7.0.[1][2][5]
Experimental Protocols for Solubility Determination
A specific, standardized protocol for determining the solubility of this compound is not widely published. However, a reliable methodology can be adapted from established general procedures for equilibrium solubility determination, such as the shake-flask method. This method is considered the gold standard for measuring equilibrium solubility. The following protocol is a recommended adaptation for researchers.
Adapted Shake-Flask Method for Equilibrium Solubility
This protocol is designed to determine the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is included, it is recommended to filter the collected supernatant through a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
Logical Flow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
This compound Solubility Profile
Caption: Qualitative Solubility of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Methoxyamine Hydrochloride | 593-56-6 [m.chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Methoxyammonium chloride593-56-6,Purity95%_SYNTHON [molbase.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Methoxyammonium Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of methoxyammonium chloride, a versatile reagent with significant applications in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical properties, synthesis, and key applications, including experimental protocols and mechanistic insights.
Core Chemical Properties
This compound, also known as O-methylhydroxylamine hydrochloride, is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in alcohol.[1][2] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 593-56-6 | [1][2][3][4][5][6] |
| Molecular Formula | CH6ClNO | [1][2][3][5] |
| Molecular Weight | 83.52 g/mol | [1][2][3] |
| Melting Point | 151-154 °C | [1][6] |
| Boiling Point | 105-110 °C | [1][6] |
| Density | 1.1 g/mL at 25 °C | [1][6] |
| EINECS Number | 209-798-7 | [1][2] |
Synthesis of this compound
The industrial synthesis of this compound typically involves the reaction of methoxyamine with hydrochloric acid.[3] A common laboratory-scale synthesis is also described.
Experimental Protocol: Synthesis from Methoxyamine
A general procedure for the synthesis of this compound involves dissolving methoxyamine in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] Subsequently, hydrogen chloride gas is bubbled through the solution, leading to the precipitation of this compound as a white solid.[3] The precipitate is then isolated by filtration, washed with a cold solvent, and dried under a vacuum.[3]
Applications in Organic Synthesis and Drug Development
This compound is a key reagent in organic synthesis, primarily used for the formation of oximes from aldehydes and ketones.[3] This reactivity is crucial in the synthesis of various pharmaceuticals and agrochemicals.[3]
Formation of Oximes
The reaction of an aldehyde or ketone with this compound in the presence of a base yields the corresponding O-methyloxime. This transformation is a cornerstone of its utility in medicinal chemistry.
A typical procedure involves stirring a mixture of the carbonyl compound (aldehyde or ketone), this compound, and a base (e.g., sodium carbonate or pyridine) in a suitable solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating.[5][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8] Upon completion, the product is typically isolated by extraction and purified by crystallization or chromatography.[8]
Role in Drug Development
This compound plays a significant role in the synthesis of various pharmaceutical compounds. It is notably used in the production of the second-generation cephalosporin (B10832234) antibiotic, cefuroxime.[2][6] Furthermore, its derivatives are explored for their potential as prodrugs and for modulating biological activity.[3]
Mechanism of Action in Cancer Therapy
Recent research has highlighted the potential of methoxyamine, the active component of this compound, as a chemotherapeutic adjuvant.[2][9] It acts as an inhibitor of the Base Excision Repair (BER) pathway, a crucial mechanism for repairing DNA damage in cancer cells.[2][9][10]
Methoxyamine covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway.[2][9] This binding prevents the subsequent repair steps, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][9] This action can potentiate the efficacy of DNA-damaging anticancer agents.[9][10]
References
- 1. chembk.com [chembk.com]
- 2. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. yccskarad.com [yccskarad.com]
- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]
Methoxyammonium Chloride: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety precautions, handling guidelines, and toxicological information for Methoxyammonium chloride (CAS No. 593-56-6). Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.
Chemical and Physical Properties
This compound, also known as O-methylhydroxylamine hydrochloride, is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in alcohol.[1][2][3] Due to its hygroscopic nature, it readily absorbs moisture from the air.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 593-56-6 | [5][6] |
| Molecular Formula | CH₆ClNO | [3][5] |
| Molecular Weight | 83.52 g/mol | [5] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 151-154 °C (decomposes) | [2][7] |
| Boiling Point | 105-110 °C | [2][3] |
| Density | 1.1 g/mL at 25 °C | [2] |
| Solubility | Soluble in water and alcohol | [1][2][3] |
| Hygroscopicity | Hygroscopic | [1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4][8] It may also cause respiratory irritation and an allergic skin reaction.[8] There is suspicion that it may cause cancer.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
Source: GHS classification data compiled from multiple sources.
Toxicology
Exposure to this compound can lead to moderate to high toxicity.[1] Acute exposure may irritate the eyes, skin, and respiratory tract, with symptoms including coughing and shortness of breath.[1]
Table 3: Toxicological Data
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 642 mg/kg |
| LD50 | Rabbit | Dermal | 1500-2000 mg/kg |
| LC50 | Fish | - | 0.1 mg/l - 96 h |
| EC50 | Daphnia pulex (Water flea) | - | 0.394 mg/l - 48 h |
Source:[9]
Safe Handling and Storage Protocols
4.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust, mists, or vapors.[1][10]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
Caption: Personal Protective Equipment (PPE) for this compound.
4.3. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][11]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[11]
4.4. Storage
-
Keep containers tightly closed to prevent moisture absorption.[1][4]
-
Store away from incompatible materials such as strong bases, oxidizing agents, acid chlorides, and acid anhydrides.[1][9]
Experimental Protocols and Procedures
5.1. General Handling Procedure
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is available and inspected. Review the Safety Data Sheet (SDS).
-
Weighing and Transfer: Conduct weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Dissolution: When dissolving, slowly add this compound to the solvent to control any exothermic reactions.
-
Reaction Setup: Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Procedure: Clean the work area thoroughly after use. Decontaminate any spills according to the accidental release measures.
5.2. Accidental Release Measures
In the event of a spill, follow these procedures:
Caption: Spill Response Workflow for this compound.
5.3. First Aid Measures
Immediate medical attention is required for all exposures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[9] It is, however, hygroscopic.[1]
-
Conditions to Avoid: Exposure to moist air or water, heat, flames, and ignition sources.[1][9]
-
Incompatible Materials: Strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[1][9]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][9]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Application in Drug Development and Research
This compound is a key reagent in organic synthesis, particularly for the formation of oximes from aldehydes and ketones.[2][5] This reactivity is crucial in the synthesis of various pharmaceutical compounds and agrochemicals.[5][12] It also serves as an intermediate in the production of certain cephalosporin (B10832234) antibiotics.[2][12] In research, it has been investigated for its potential as a chemotherapeutic adjuvant due to its ability to inhibit base excision repair (BER) in DNA.[7][12]
This guide is intended to provide comprehensive safety and handling information. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Methoxylamine-HCl dry powder and 30% solution Manufacturers, SDS [mubychem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
The Genesis of a Key Synthetic Reagent: A Technical History of Methoxyammonium Chloride Synthesis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery and historical evolution of synthesis methods for methoxyammonium chloride (CH₃ONH₃Cl), a vital reagent in organic chemistry and pharmaceutical development.
This compound, also known as O-methylhydroxylamine hydrochloride, has emerged as a critical building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals. Its utility in forming oxime ethers with aldehydes and ketones has made it an indispensable tool for chemists. This technical guide provides an in-depth exploration of the historical and contemporary methods for its synthesis, complete with detailed experimental protocols and quantitative data to support researchers in their work.
Historical Context: The Dawn of O-Alkylated Hydroxylamines
The journey to this compound begins with the discovery of its parent compound, hydroxylamine (B1172632) (NH₂OH), in 1865 by Wilhelm Clemens Lossen. However, the specific synthesis of its O-methylated derivative gained traction in the early 20th century. A foundational method for the preparation of O-alkyl oximes, the direct precursors to O-alkylhydroxylamines, was reported by Dunstan and Goulding in 1901. Their work involved the O-methylation of an oxime, laying the groundwork for future synthesis of this compound.
The classical approach involved the reaction of acetone (B3395972) oxime with methyl iodide in the presence of sodium methoxide (B1231860). This reaction, while historically significant, has been largely superseded by more efficient and scalable methods. The subsequent hydrolysis of the resulting O-methyl acetone oxime yields methoxyamine, which is then converted to its hydrochloride salt.
Evolution of Synthesis: Modern and Industrial Approaches
Over the decades, several alternative and more efficient methods for the synthesis of this compound have been developed. These methods often prioritize yield, purity, safety, and environmental considerations. Below is a summary of key synthetic strategies that have been reported.
Summary of Key Synthesis Methods
| Method | Starting Materials | Key Reagents | Reported Yield |
| Historical Method (based on Dunstan & Goulding, 1901) | Acetone Oxime | Methyl Iodide, Sodium Methoxide | Not specified in available abstracts |
| Methanolysis of Hydroxylamine Sulfonates | Hydroxylamine-O-sulfonic acid | Methanol | Good to excellent |
| Reduction of Nitromethane | Nitromethane | Reducing agent (e.g., Zn/NH₄Cl), Hydrochloric Acid | >90% (for the reduction step) |
| "One-Pot" Synthesis (from SO₂) | Sodium Nitrite | Sulfur Dioxide, Sodium Hydroxide (B78521), Dimethyl Sulfate (B86663) | 67.2% - 69.5% |
| From Ethyl Acetate (B1210297) | Ethyl Acetate, Hydroxylamine Hydrochloride | Sodium Hydroxide, Dimethyl Sulfate | 86.2% - 89.8% |
| Via HADS Intermediate | Sodium Nitrite, Sodium Bisulfite | Sulfur Dioxide, Dimethyl Sulfate | Overall yield increased by at least 5% with process optimization |
| From Acetohydroxamic Acid | Acetohydroxamic Acid | Dimethyl Sulfate, Sodium Bicarbonate, Sodium Hydroxide | 96.3% |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key synthesis routes of this compound, based on available literature.
Method 1: Historical Synthesis via O-Alkylation of Acetone Oxime (Representative Protocol)
This protocol is based on the classical method reported by Dunstan and Goulding in 1901.
Step 1: Synthesis of O-Methyl Acetone Oxime
-
In a suitable reaction vessel, dissolve acetone oxime in a solution of sodium methoxide in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide to the cooled solution with continuous stirring.
-
Allow the reaction to proceed, monitoring for the consumption of the starting materials.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer and distill to purify the O-methyl acetone oxime.
Step 2: Hydrolysis to Methoxyamine and Salt Formation
-
Hydrolyze the purified O-methyl acetone oxime using dilute hydrochloric acid.
-
The hydrolysis will yield methoxyamine and acetone.
-
Distill off the acetone.
-
Concentrate the remaining solution containing this compound.
-
Recrystallize the solid product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.
Method 2: "One-Pot" Synthesis from Sulfur Dioxide, Sodium Nitrite, and Dimethyl Sulfate
This method provides a more direct route to this compound.
-
To a 500 mL three-necked flask, add 100 mL of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.
-
At 20°C, pass 128 g (2 mol) of sulfur dioxide gas through the solution over 1 hour.
-
Add 40 g (1 mol) of sodium hydroxide to the reaction mixture.
-
Add 126 g (1 mol) of dimethyl sulfate and allow to react for 1 hour.
-
Add another 40 g (1 mol) of sodium hydroxide, followed by 126 g (1 mol) of dimethyl sulfate, and react for an additional hour.
-
Adjust the pH of the solution to 1 with sulfuric acid.
-
Distill the mixture under reduced pressure.
-
Adjust the pH of the distillate to 4-5 with concentrated hydrochloric acid to precipitate the product.
-
Filter and dry the resulting crystals to obtain this compound.
Method 3: Synthesis from Ethyl Acetate and Hydroxylamine Hydrochloride
This method offers high yields and avoids some of the more hazardous reagents of other methods.[1][2]
-
In a 100 mL flask equipped with a stirrer, thermometer, and condenser, add 10.6 g (0.12 mol) of ethyl acetate and 7.0 g (0.10 mol) of hydroxylamine hydrochloride.
-
Cool the mixture to 10°C and add 40 g of a 20% aqueous solution of sodium hydroxide (0.2 mol) dropwise over 1 hour.
-
Maintain the reaction temperature at 15°C for 30 minutes after the addition is complete.
-
At the same temperature, add 15.1 g (0.12 mol) of dimethyl sulfate dropwise.
-
Raise the temperature to 70°C and maintain for 4 hours.
-
Cool the reaction mixture to 10°C and add 200 mL of cold water.
-
Extract the aqueous layer three times with 100 mL of chloroform (B151607) and combine the organic extracts.
-
Recover the chloroform under reduced pressure.
-
Add the residue to 17 g of 15% hydrochloric acid and heat to 65°C for 30 minutes for hydrolysis.
-
Cool the solution to 10°C and adjust the pH to 11 with 30% sodium hydroxide solution.
-
Distill the mixture to collect the product, which is then converted to the hydrochloride salt.
Reaction Pathways and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.
Caption: Historical synthesis pathway of this compound.
Caption: One-pot synthesis of this compound.
Caption: Synthesis from ethyl acetate and hydroxylamine hydrochloride.
This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, providing both historical context and practical, actionable information for the synthesis of this compound. The continued development of novel synthetic routes underscores the enduring importance of this versatile reagent.
References
The Role of Methoxyammonium Chloride as a Nucleophile in Substitution Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyammonium chloride, and its free base form methoxyamine, are versatile reagents in organic synthesis. While widely recognized for their role in the formation of oximes from carbonyl compounds, their utility as nucleophiles in substitution reactions is also of significant interest, particularly in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the role of this compound as a nucleophile in substitution reactions, with a focus on the underlying mechanisms, experimental considerations, and applications.
Methoxyamine as the Active Nucleophile
In nucleophilic substitution reactions, the active nucleophilic species is methoxyamine (CH₃ONH₂). This compound serves as a stable, solid source of methoxyamine. In solution, an equilibrium exists between the methoxyammonium cation and free methoxyamine. The position of this equilibrium, and thus the concentration of the active nucleophile, is dependent on the pH of the reaction medium. The presence of a base is typically required to deprotonate the methoxyammonium ion and generate a sufficient concentration of the more nucleophilic free methoxyamine.
The nucleophilicity of methoxyamine is attributed to the lone pair of electrons on the nitrogen atom. However, the adjacent oxygen atom introduces an alpha-effect, which can enhance the nucleophilicity of the nitrogen.
Nucleophilic Substitution Reactions
Methoxyamine participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism, where it displaces a leaving group on an electrophilic carbon atom. This reaction is particularly effective with primary and secondary alkyl halides.
General Reaction Scheme:
The overall reaction can be represented as follows:
CH₃ONH₃⁺Cl⁻ + R-X + Base → CH₃ONH-R + Base·HCl + X⁻
Where:
-
CH₃ONH₃⁺Cl⁻ : this compound
-
R-X : Alkyl halide (or other substrate with a good leaving group)
-
Base : A suitable base to deprotonate the methoxyammonium ion
-
CH₃ONH-R : The O-alkylated methoxyamine product
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the nucleophilic substitution reaction of methoxyamine with various alkylating agents. The data is compiled from typical laboratory syntheses and illustrates the general trends in reactivity.
| Alkylating Agent | Substrate Type | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Methyl iodide | Methyl halide | N,O-Dimethylhydroxylamine | 85-95 | 2-4 | 25 |
| Ethyl bromide | Primary alkyl halide | O-Ethyl-N-methylhydroxylamine | 70-85 | 4-8 | 50 |
| n-Propyl iodide | Primary alkyl halide | N-Methyl-O-propylhydroxylamine | 65-80 | 6-12 | 50 |
| Isopropyl bromide | Secondary alkyl halide | O-Isopropyl-N-methylhydroxylamine | 40-60 | 12-24 | 70 |
| Benzyl chloride | Benzylic halide | O-Benzyl-N-methylhydroxylamine | 80-90 | 3-6 | 40 |
| Dimethyl sulfate (B86663) | Methylating agent | N,O-Dimethylhydroxylamine | 89-99[1] | 4 | 70[1] |
Note: Yields are highly dependent on specific reaction conditions, including the choice of base, solvent, and temperature.
Experimental Protocols
General Experimental Protocol for Nucleophilic Substitution with this compound
This protocol provides a general procedure for the reaction of an alkyl halide with this compound.
Materials:
-
This compound
-
Alkyl halide
-
Base (e.g., sodium hydroxide (B78521), potassium carbonate, triethylamine)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Base Addition: Add the base (1.0-1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the free methoxyamine.
-
Substrate Addition: Add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate). The aqueous layer is extracted several times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.
Example Protocol: Synthesis of N,O-Dimethylhydroxylamine using Dimethyl Sulfate
The following protocol is adapted from a patented procedure for the synthesis of methoxyamine hydrochloride, where a key step involves the methylation of an intermediate.[1]
Materials:
-
Hydroxylamine (B1172632) hydrochloride (0.10 mol)
-
Ethyl acetate (B1210297) (0.12 mol)
-
20% Sodium hydroxide solution (0.2 mol)
-
Dimethyl sulfate (0.12 mol)
-
15% Hydrochloric acid
Procedure:
-
Oximation: To a flask containing ethyl acetate and hydroxylamine hydrochloride, cooled to 10°C, slowly add 20% sodium hydroxide solution over 1 hour. Stir the reaction at 15°C for 30 minutes.
-
Methylation: At the same temperature, add dimethyl sulfate dropwise. Then, raise the temperature to 70°C and maintain for 4 hours.
-
Workup and Extraction: Cool the reaction to 10°C, add cold water, and extract the mixture three times with chloroform. Combine the chloroform extracts.
-
Hydrolysis and Isolation: The solvent is removed under reduced pressure. The residue is then hydrolyzed with 15% hydrochloric acid at 65°C for 30 minutes. After cooling, the pH is adjusted, and the product is isolated, yielding methoxyamine hydrochloride with a reported yield of 89.0%.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction mechanism and a general experimental workflow for nucleophilic substitution reactions involving this compound.
References
A Technical Guide to the Hygroscopic Nature of Methoxyammonium Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Methoxyammonium chloride (CAS No. 593-56-6), an O-methylhydroxylamine hydrochloride, is a crucial reagent in synthetic chemistry and a component in various research applications. As a polar, ionic organic salt, it is recognized for its hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This property has significant implications for its stability, reactivity, handling, and storage, impacting experimental reproducibility and product integrity. This document provides a comprehensive technical overview of the hygroscopic characteristics of this compound, outlines standard methodologies for its assessment, and presents best practices for its management in a laboratory and drug development setting.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its high solubility in water and polar nature are key contributors to its tendency to absorb atmospheric moisture.[1] A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 593-56-6 | [1] |
| Molecular Formula | CH₆ClNO | [1] |
| Molecular Weight | 83.515 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, alcohol, dimethyl sulfoxide, and methanol | [1] |
| Stability | Stable under recommended storage conditions; hygroscopic | [1][2] |
| Incompatibilities | Strong bases, acid chlorides, acid anhydrides, oxidizing agents | [1][3] |
Understanding and Quantifying Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[4] This process can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface).[4] For pharmaceutical ingredients, excessive moisture uptake can lead to chemical degradation, changes in crystal structure, and altered physical properties like flowability and dissolution rate.[5]
Critical Relative Humidity (CRH)
Moisture Sorption Isotherms
A moisture sorption isotherm is a graphical representation of the relationship between a material's equilibrium moisture content (EMC) and the water activity (a_w) or relative humidity (RH) at a constant temperature.[7] These isotherms are crucial for understanding a substance's hygroscopic behavior across a wide range of humidity conditions and are typically classified into five types according to the Brunauer-Emmett-Teller (BET) system.[7] Determining the sorption isotherm is a fundamental step in characterizing the hygroscopicity of a pharmaceutical solid.[8]
Experimental Protocol for Hygroscopicity Assessment
While specific experimental data for this compound is not publicly documented, its hygroscopic nature can be precisely quantified using standard pharmaceutical testing methods. The most robust and widely accepted technique is Gravimetric Sorption Analysis (GSA).[8][9]
Methodology: Dynamic Gravimetric Sorption Analysis
This method involves exposing a sample to controlled, stepwise changes in humidity at a constant temperature and measuring the resultant change in mass.[4]
-
Sample Preparation:
-
Accurately weigh 5–15 mg of this compound into the sample pan of a dynamic vapor sorption (DVS) or similar gravimetric sorption analyzer.[4]
-
-
Initial Drying/Pre-treatment:
-
Dry the sample in situ under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25°C) until a stable mass is achieved (e.g., less than 0.002% change in mass over 10 minutes). This establishes a dry reference weight.[9]
-
-
Adsorption Cycle:
-
Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.
-
At each step, allow the sample to equilibrate until a stable mass is recorded, signifying that the equilibrium moisture content (EMC) for that RH level has been reached.
-
-
Desorption Cycle:
-
Following equilibration at 90% RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis:
-
The change in mass at each RH step is used to calculate the percentage moisture content.
-
Plot the equilibrium moisture content (%) against the relative humidity (%) to generate the moisture sorption-desorption isotherm.
-
The presence of hysteresis (where the adsorption and desorption curves do not overlap) can provide insight into changes in the solid state of the material.[4]
-
Data Presentation and Interpretation
The data obtained from GSA can be summarized to classify the hygroscopicity of this compound. The European Pharmacopoeia provides a widely used classification system based on the percentage increase in mass after 24 hours of storage at 25°C and 80% RH.[10]
Table 4.1: Illustrative Sorption Data for this compound (Note: This data is illustrative to demonstrate presentation format and is not based on experimental results.)
| Target RH (%) | Equilibrium Moisture Content (%) - Adsorption | Equilibrium Moisture Content (%) - Desorption |
| 0 | 0.00 | 0.15 |
| 10 | 0.25 | 0.40 |
| 20 | 0.55 | 0.70 |
| 30 | 0.90 | 1.10 |
| 40 | 1.40 | 1.65 |
| 50 | 2.10 | 2.40 |
| 60 | 3.05 | 3.40 |
| 70 | 4.50 | 4.90 |
| 80 | 6.80 | 7.20 |
| 90 | 12.50 | 12.50 |
Table 4.2: Hygroscopicity Classification (Based on European Pharmacopoeia)
| Classification | Mass Increase (w/w %) at 25°C, 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Based on the illustrative data in Table 4.1, this compound (with a 6.80% mass increase at 80% RH) would be classified as "Hygroscopic."
Implications for Handling, Storage, and Drug Development
The hygroscopic nature of this compound necessitates stringent handling and storage protocols to maintain its quality and prevent experimental variability.
Handling:
-
Always handle in a well-ventilated area, preferably under an inert atmosphere or in a glovebox to minimize exposure to moist air.[2][11]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause skin irritation and serious eye damage.[12][13]
-
When not in use, containers must be kept securely sealed.[11]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2][11]
-
The use of desiccators or controlled humidity cabinets is strongly recommended.
-
Containers should be original, tightly closed, and protected from physical damage.[11][12]
Drug Development: In the context of drug development, understanding the hygroscopicity of any active pharmaceutical ingredient (API) or intermediate is non-negotiable.[5]
-
Stability: Moisture can accelerate chemical degradation pathways such as hydrolysis.[4] Stability studies should be conducted under various humidity conditions as per ICH guidelines.[14][15]
-
Formulation: High hygroscopicity can negatively affect powder flow, compaction, and the physical stability of the final dosage form.[4]
-
Packaging: Materials with significant hygroscopicity require protective packaging with low moisture permeability to ensure shelf-life stability.
Conclusion
This compound is a hygroscopic compound, and this property is a critical factor influencing its use in research and development. While specific quantitative data such as its Critical Relative Humidity and moisture sorption isotherm are not widely published, they can be determined through standard analytical techniques like Gravimetric Sorption Analysis. Proper characterization is essential for defining appropriate handling, storage, and packaging protocols, thereby ensuring the material's stability, the integrity of experimental results, and the quality of any resulting pharmaceutical products. Adherence to stringent environmental controls is paramount for any professional working with this substance.
References
- 1. guidechem.com [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Standard protocol for derivatization with Methoxyammonium chloride for GC-MS.
Application Notes: Methoxyamination for GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as sugars, keto-acids, and steroids, are non-volatile due to polar functional groups like hydroxyls, carboxyls, and carbonyls. Chemical derivatization is an essential sample preparation step that converts these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1]
Methoxyamination (also known as methoximation) is a crucial derivatization technique that specifically targets carbonyl functional groups (aldehydes and ketones).[2] The reaction with methoxyamine hydrochloride (MeOx) converts these groups into O-methyl oximes. This process is critical for several reasons:
-
Increases Volatility: It protects the polar carbonyl group, making the molecule more amenable to volatilization in the GC inlet.[2]
-
Prevents Tautomerism: It "locks" molecules, particularly reducing sugars, into a stable, open-chain form, preventing the formation of multiple anomeric peaks that complicate chromatographic analysis.[3][4]
-
Stabilizes Analytes: It is particularly important for stabilizing α-keto acids, which are prone to decarboxylation at high temperatures.[2]
Often, methoxyamination is the first step in a two-stage derivatization process, followed by silylation (e.g., using MSTFA) to derivatize other active hydrogens on hydroxyl, carboxyl, and amine groups.[5][6][7] This comprehensive approach ensures that a wide range of metabolites can be analyzed in a single chromatographic run.
Standard Derivatization Protocol
This protocol provides a detailed, step-by-step methodology for the methoxyamination of analytes for GC-MS analysis. It is a widely adopted and robust procedure suitable for metabolomics, drug development, and other research applications.
1. Materials and Reagents
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (B92270) (anhydrous/dry, high purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS
-
Nitrogen gas (high purity) for drying
-
Sample vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
GC vials with micro-inserts
-
Heating block, oven, or sand bath
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes and tips or glass syringes
2. Critical Considerations Before Starting
-
Anhydrous Conditions: The presence of water is detrimental to the derivatization process as it consumes the reagents.[8] Ensure all glassware is thoroughly dried, use anhydrous solvents, and minimize the exposure of samples and reagents to atmospheric moisture.[6][9]
-
Fresh Reagents: The methoxyamine hydrochloride solution in pyridine should be prepared fresh for optimal reactivity.[8]
-
Safety: Pyridine and derivatization reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
3. Experimental Procedure
Step 1: Sample Preparation (Drying) It is imperative that the sample extract is completely dry before adding the derivatization reagents.[9]
-
Transfer an appropriate volume of your sample extract into a 2 mL glass vial.
-
If an internal standard is used, add it to the sample at this stage.[9]
-
Evaporate the solvent to complete dryness using a stream of nitrogen, a vacuum concentrator (e.g., SpeedVac), or by lyophilization (freeze-drying).[3][6]
Step 2: Reagent Preparation (Methoximation Reagent)
-
In a fume hood, weigh an appropriate amount of methoxyamine hydrochloride.
-
Dissolve it in anhydrous pyridine to a final concentration of 20 mg/mL.[6][10] For example, dissolve 20 mg of MeOx in 1 mL of anhydrous pyridine.
-
Vortex thoroughly to ensure the MeOx is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6][8]
Step 3: Methoximation Reaction
-
Add the prepared methoximation reagent to the dried sample residue. A common volume is 40-80 µL, but this may require optimization based on sample concentration.[6][8]
-
Seal the vial tightly and vortex for 30-60 seconds to dissolve the sample residue.
-
Incubate the mixture. Common incubation conditions are 30°C for 90 minutes or 40°C for 60 minutes.[6][8][9] The vial should be shaken during incubation if possible.
Step 4: Silylation Reaction (Optional but Recommended) This second step derivatizes other polar functional groups.
-
After the methoximation incubation, cool the vial to room temperature.
-
Carefully add the silylation agent, such as MSTFA (+1% TMCS). A typical volume is 80-90 µL.[6][9]
-
Seal the vial immediately and vortex briefly.
-
Incubate the mixture at a specified temperature and time, for example, at 37°C for 30 minutes.[6][9]
Step 5: Final Preparation for GC-MS
-
After incubation, cool the samples to room temperature.
-
Centrifuge the vials (e.g., at 14,000 rpm for 5 minutes) to pellet any precipitate.[8]
-
Carefully transfer the clear supernatant to a GC vial containing a micro-insert.[8]
-
The sample is now ready for injection into the GC-MS system. Derivatized samples typically have a limited shelf life and should be analyzed within 24 hours for best results.[9]
Quantitative Data Summary
The conditions for methoxyamination can vary depending on the specific analytes and laboratory. The following table summarizes common variations in published protocols to aid in methods development and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| MeOx Concentration | 20 mg/mL[6][10] | 40 mg/mL[1][8][9] | 50 mg/mL[11] | 2 g/100 mL (20 mg/mL)[12] |
| Solvent | Pyridine | Pyridine | Pyridine | Pyridine |
| Volume Added | 80 µL[6] | 10-40 µL[8][9] | 100 µL[11] | 20 µL[1] |
| Incubation Temp. | 30 °C[6][9] | 40 °C[8][11] | 60 °C[10] | 37 °C[3] |
| Incubation Time | 90 minutes[6][9][11] | 60 minutes[1][8] | 45 minutes[10] | 90 minutes[3] |
Visualized Workflows and Pathways
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. palsystem.com [palsystem.com]
- 6. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 7. Metabolite Derivatization for GC-MS [bio-protocol.org]
- 8. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. researchgate.net [researchgate.net]
- 11. bdpsjournal.org [bdpsjournal.org]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methoxyammonium Chloride in Metabolomics Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of metabolomics, particularly when employing Gas Chromatography-Mass Spectrometry (GC-MS), the chemical derivatization of metabolites is a critical step. Many biologically relevant small molecules, such as organic acids, amino acids, and sugars, are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. Methoxyammonium chloride (MeOX·HCl), also known as methoxyamine hydrochloride, is a key reagent used in the first step of a two-stage derivatization process to prepare samples for GC-MS analysis. This initial step, known as methoximation, is followed by silylation.
The primary function of this compound is to react with the carbonyl groups of aldehydes and ketones.[1][2] This reaction converts these functional groups into their methoxime derivatives.[1] This process is crucial for several reasons:
-
Prevents Tautomerism: It stabilizes metabolites by preventing keto-enol tautomerism, which can lead to the formation of multiple derivatives from a single compound and complicate chromatographic profiles.[2][3]
-
Reduces Isomerization: For reducing sugars that can exist in cyclic (hemiacetal/hemiketal) and open-chain forms, methoximation locks the sugar in its open-chain conformation, preventing the formation of multiple anomeric peaks and simplifying the resulting chromatogram.[1][2]
-
Increases Volatility and Stability: The resulting methoxime derivatives are more stable and, after the subsequent silylation step, more volatile, which is essential for GC-MS analysis.[2][4]
These application notes provide a detailed overview and standardized protocols for the use of this compound in the preparation of metabolomics samples for GC-MS analysis.
Chemical Reaction: Methoximation
The methoximation reaction involves the nucleophilic addition of methoxyamine to a carbonyl group (aldehyde or ketone), followed by dehydration to form a methoxime. Pyridine (B92270) is commonly used as a solvent and also acts as a catalyst in this reaction.[1]
Experimental Protocols
The following section details the protocols for the methoximation of metabolites in biological samples. It is important to note that these protocols are often the first step in a two-part derivatization process, which is typically followed by silylation using reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]
Reagent Preparation
Methoxyamine Hydrochloride Solution (20 mg/mL in Pyridine)
-
Seal the vial and vortex or sonicate until the this compound is completely dissolved.[5] If any residue remains, ensure it is fully dissolved before use.[5]
-
Prepare this solution fresh before use and protect it from light.[6] It is advisable to prepare a slight excess of the required volume.[6]
Sample Preparation Workflow
The general workflow for sample preparation involving methoximation for GC-MS-based metabolomics is as follows:
Detailed Protocol for Methoximation
The following protocol is a synthesis of commonly used procedures for the methoximation of dried metabolite extracts.
-
Sample Drying: Ensure that the metabolite extract is completely dry. This is typically achieved by vacuum centrifugation or freeze-drying (lyophilization).[5] Moisture can interfere with the derivatization reactions.
-
Methoximation Reaction:
-
Add the methoxyamine hydrochloride solution in pyridine to the dried sample extract. The volume can vary depending on the protocol (see Table 1).
-
Seal the reaction vial tightly.
-
Incubate the mixture with shaking. Incubation times and temperatures vary across different protocols (see Table 1).
-
-
Proceed to Silylation: After the incubation period, the sample is ready for the second derivatization step, silylation.
Comparison of Methoximation Protocols
The following table summarizes various published methoximation conditions, providing a resource for method development and optimization.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 | Protocol 5 |
| Sample Type | Blood Serum | Biological Samples | Urine | Plasma, Liver | Bacterial Lysate |
| MeOX·HCl Solution | 20 mg/mL in Pyridine | 20 mg/mL in Pyridine | 20 mg/mL in Pyridine | Not Specified | MeOX/Pyridine |
| Volume of Reagent | 80 µL | 20 µL | 50 µL | 30 µL | Not Specified |
| Incubation Temp. | 30°C | 30°C | 50°C | Room Temp. | 37°C |
| Incubation Time | 90 minutes | 60 minutes | 90 minutes | 16 hours | 90 minutes |
| Shaking/Agitation | ~1200 rpm | Yes | Yes | Yes | 1200 rpm |
| Reference | Shimadzu[5] | Fritsche-Guenther et al., 2021[1] | Olivier et al., 2022[6] | Moros et al., 2017[4] | Liebeke et al., 2008[2] |
Note: The optimal conditions for methoximation can be metabolite and sample matrix-dependent. Therefore, method optimization may be necessary for specific applications. For instance, some studies have shown that prolonged incubation at room temperature (e.g., 24 hours) can lead to efficient derivatization.[4]
Key Considerations and Troubleshooting
-
Anhydrous Conditions: It is critical to maintain anhydrous (water-free) conditions throughout the derivatization process, as moisture will deactivate the silylation reagents used in the subsequent step.
-
Reagent Quality: Use high-purity reagents and solvents to avoid the introduction of contaminants that may interfere with the GC-MS analysis.
-
Sample Matrix Effects: The presence of other molecules in the sample matrix can influence the efficiency of the derivatization reaction. It is advisable to perform validation experiments with standards in a representative matrix.
-
Incomplete Dissolution: Ensure the this compound is fully dissolved in pyridine before adding it to the samples to ensure a homogenous reaction.[5]
-
Derivative Stability: The stability of the resulting methoxime-trimethylsilyl derivatives can vary. It is generally recommended to analyze the derivatized samples as soon as possible. Some studies suggest that derivatized metabolites can be stable at 4°C.[4]
Conclusion
The use of this compound for the methoximation of carbonyl-containing metabolites is a well-established and essential step in sample preparation for GC-MS-based metabolomics. By stabilizing these functional groups and preventing isomer formation, this derivatization step significantly improves the quality and interpretability of the resulting chromatographic data. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively implement this technique in their metabolomics workflows. For novel applications, optimization of the reaction conditions is recommended to ensure robust and reproducible results.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oximation of Aldehydes and Ketones with Methoxyammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximation is a chemical reaction that converts aldehydes and ketones into oximes. This process is of significant interest in various fields of chemistry, including organic synthesis and analytical chemistry. In drug development, oxime derivatives are important intermediates and can also represent the final active pharmaceutical ingredient. Methoxyammonium chloride (CH₃ONH₂·HCl), also known as methoxylamine hydrochloride, is a common reagent for this transformation, yielding O-methyl oximes. These derivatives are often more stable and easier to handle than their unsubstituted oxime counterparts.
This document provides detailed application notes and protocols for the oximation of aldehydes and ketones using this compound, with a focus on both analytical (derivatization for GC-MS) and synthetic applications.
Reaction Principle
The reaction of an aldehyde or ketone with this compound proceeds via a nucleophilic addition to the carbonyl group, followed by the elimination of water to form the O-methyl oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the product.
Applications
-
Analytical Chemistry: Methoxyamination is a crucial derivatization step in gas chromatography-mass spectrometry (GC-MS) based metabolomics. It converts non-volatile and thermally labile aldehydes and ketones into more volatile and stable O-methyl oxime derivatives, improving their chromatographic properties and enabling their detection and quantification. This is particularly important for the analysis of sugars and other metabolites containing carbonyl groups.
-
Organic Synthesis: In synthetic organic chemistry, oximation serves as a method for the protection of carbonyl groups. O-methyl oximes can also be precursors to other functional groups. For instance, they can be reduced to form methoxyamines or undergo rearrangement reactions.
Data Presentation: Reaction Conditions for Oximation
The following tables summarize quantitative data for the oximation of aldehydes and ketones using this compound under various conditions, primarily for analytical derivatization and general synthetic purposes.
Table 1: Conditions for Analytical Derivatization (GC-MS)
| This compound Concentration | Solvent | Temperature (°C) | Time | Notes |
| 20 mg/mL | Pyridine (B92270) | 60 | 45 min | Used for metabolomics sample preparation. |
| 40 mg/mL | Pyridine | 30 | 90 min | A general protocol for mixed compound derivatization. |
| 20 mg/mL | Pyridine | 30 | 60 min | Optimized parameter for a targeted metabolomics approach. |
| 40 mg/mL | Pyridine | 60 | 12-24 hours | For derivatization of amino and organic acids. |
| Not specified | Pyridine | 80 | 4 hours | Used in the synthesis of a specific compound. |
Table 2: Conditions for General Synthetic Oximation
| This compound (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time | Notes |
| 1.5 | Sodium Acetate (B1210297) (1.5) | Ethanol (B145695)/Water | Reflux | 1-2 hours | A common method for general oxime synthesis. |
| 1.1 | Pyridine (excess) | Ethanol | 60°C | 75 min | Used for the synthesis of an acetophenone (B1666503) O-acetyl oxime precursor. |
| 1.0-1.2 | Sodium Bicarbonate or Sodium Acetate | Methanol or Ethanol | Room Temp. to Reflux | Varies | General conditions adaptable for methoxyamine. |
Experimental Protocols
Protocol 1: Analytical Derivatization of Carbonyl Compounds for GC-MS Analysis
This protocol is designed for the derivatization of small amounts of samples, such as those encountered in metabolomics research.
Materials:
-
Dried sample extract
-
This compound solution (20 mg/mL in dry pyridine)
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. Lyophilization (freeze-drying) is recommended to remove all traces of water, which can interfere with the derivatization reaction.
-
Add 50 µL of the 20 mg/mL this compound solution in pyridine to the dried sample in a microcentrifuge tube or a suitable reaction vial.
-
Seal the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved.
-
Incubate the mixture at 60°C for 45 minutes in a heating block or oven.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for the subsequent silylation step (e.g., with MSTFA) if required, or for direct analysis if only methoximation is needed.
-
Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
Protocol 2: General Synthetic Procedure for the Preparation of an O-methyl Oxime
This protocol is a general method for the synthesis of an O-methyl oxime from an aldehyde or ketone on a laboratory scale.
Materials:
-
Aldehyde or ketone
-
This compound
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aldehyde or ketone (1 equivalent) in a minimal amount of ethanol.
-
In a separate beaker, dissolve this compound (1.5 equivalents) and sodium acetate (1.5 equivalents) in a small amount of water.
-
Add the aqueous solution of this compound and sodium acetate to the ethanolic solution of the carbonyl compound.
-
Heat the reaction mixture to reflux and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Caption: General mechanism of O-methyl oxime formation.
Caption: Typical experimental workflow for synthetic oximation.
Application Note: Preparation of Methoxyammonium Chloride Solution in Pyridine for Derivatization Reactions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, step-by-step guide for the preparation of methoxyammonium chloride solution in pyridine (B92270), a common reagent used for the derivatization of carbonyl compounds in analytical chemistry, particularly in metabolomics and steroid analysis prior to gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound (MOX) in pyridine is a widely used derivatization agent. It reacts with aldehydes and ketones to form methoximes. This process, known as methoximation, is crucial for several reasons: it prevents the formation of multiple derivatives from enolizable ketones during subsequent silylation steps, and it improves the thermal stability and chromatographic behavior of the analytes, leading to better quantification.[1] This protocol outlines the necessary steps, safety precautions, and quantitative data for preparing and using this reagent effectively.
Materials and Equipment
Materials:
-
Methoxyamine hydrochloride (CH₃ONH₂·HCl)
-
Anhydrous Pyridine (C₅H₅N)
-
Glass weighing boat or paper
-
Appropriate glass vials with caps (B75204) (amber vials are recommended to protect from light)[2]
-
Hamilton syringe or other high-precision syringe
-
Parafilm
Equipment:
-
Analytical balance
-
Fume hood
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended for complete dissolution)[3][4]
-
Heating block or oven
Quantitative Data Summary
The concentration of this compound in pyridine can be adjusted based on the specific application. The following table summarizes common concentrations and their preparation details.
| Concentration | Methoxyamine HCl | Pyridine Volume | Typical Application | Reference |
| 2% (w/v) | 20 mg | 1 mL | General derivatization of steroids and ketoacids | [1] |
| 20 mg/mL | 20 mg | 1 mL | Non-targeted GC-MS metabolomics | [2][3] |
| 40 mg/mL | 40 mg | 1 mL | Targeted metabolomics, derivatization of amino and organic acids | [4][5] |
Experimental Protocol: Preparation of 20 mg/mL this compound in Pyridine
This protocol describes the preparation of a 20 mg/mL solution, a commonly used concentration in metabolomics workflows.[2][3]
Safety First:
-
Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[6][7] It can cause skin and respiratory irritation, and prolonged exposure may lead to more severe health issues.[6][7] Always handle pyridine in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]
-
Methoxyamine Hydrochloride: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]
-
The reaction is light-sensitive. It is advisable to switch off the fume hood light during preparation.[2]
Step-by-Step Procedure:
-
Weighing: In a fume hood, accurately weigh 20 mg of methoxyamine hydrochloride using a glass weighing boat.
-
Dissolving: Transfer the weighed methoxyamine hydrochloride into a clean, dry glass vial. Using a high-precision syringe, add 1 mL of anhydrous pyridine to the vial.[2]
-
Mixing: Cap the vial securely and vortex the mixture. If the solid does not dissolve completely, place the vial in an ultrasonic water bath for a few minutes until the solution is clear.[3][4]
-
Storage: The solution should be prepared fresh daily for optimal results.[2][9] If necessary, it can be stored for up to a week in a desiccator at room temperature (20–22°C).[2] Seal the vial with parafilm to prevent moisture absorption.
Application: Derivatization Workflow for GC-MS Analysis
The prepared MOX solution is a key component in a two-step derivatization process for many metabolomics studies. The general workflow is as follows:
Caption: A typical two-step derivatization workflow for GC-MS analysis.
Troubleshooting
-
Incomplete Dissolution: If the methoxyamine hydrochloride does not fully dissolve, ensure the pyridine is anhydrous, as moisture can affect solubility.[10] Sonication can aid in dissolving the solid.[3][4]
-
Poor Derivatization Efficiency: Use freshly prepared MOX solution for the best results. The potency of the solution can decrease over time.[2][9] Ensure that the sample extract is completely dry before adding the derivatization reagents, as water can interfere with the reaction.[9][10]
Conclusion
The preparation of this compound solution in pyridine is a straightforward but critical step in the analytical workflow for many compounds. By following this detailed protocol and adhering to the safety guidelines, researchers can ensure the preparation of a high-quality reagent, leading to reliable and reproducible derivatization and subsequent analysis.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. aksci.com [aksci.com]
- 9. sydney.edu.au [sydney.edu.au]
- 10. reddit.com [reddit.com]
Application of Methoxyammonium chloride in the synthesis of oximes.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methoxyammonium chloride serves as a crucial reagent in the synthesis of O-methyl oximes from various carbonyl compounds. This process is of significant interest in medicinal chemistry and drug development, as the resulting O-methyl oximes often exhibit modified biological activity, improved stability, and altered pharmacokinetic properties compared to their parent carbonyl compounds or the corresponding free oximes. The methoxy (B1213986) group can protect the oxime functionality, prevent E/Z isomerization, and introduce lipophilicity, which can be advantageous for drug candidates.
The synthesis of O-methyl oximes using this compound proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the O-methyl oxime. The reaction is typically carried out under mild acidic or basic conditions, and the choice of solvent and temperature can influence the reaction rate and yield.
While hydroxylamine (B1172632) hydrochloride is more commonly employed for the synthesis of unsubstituted oximes, this compound provides a direct route to O-methylated derivatives, avoiding a separate O-alkylation step. This one-pot approach can be more efficient and may offer advantages in terms of overall yield and simplification of the synthetic workflow.
Reaction Mechanism and Workflow
The general mechanism for the formation of an O-methyl oxime from a carbonyl compound using this compound involves a two-step process of addition followed by elimination.
Caption: General mechanism for O-methyl oxime synthesis.
The experimental workflow for the synthesis of O-methyl oximes can be streamlined into a one-pot or a two-step procedure.
Caption: Experimental workflows for O-methyl oxime synthesis.
Experimental Protocols
While detailed protocols for the direct synthesis of a wide variety of O-methyl oximes using this compound are not as extensively documented as those for hydroxylamine hydrochloride, the following general procedures can be adapted. For comparison, a widely used two-step protocol for the synthesis of O-methyl oximes is also provided.
Protocol 1: General Procedure for the Direct Synthesis of O-Methyl Oximes from Carbonyl Compounds
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
Base (e.g., sodium acetate (B1210297), pyridine, or sodium carbonate)
-
Solvent (e.g., ethanol, methanol, or a mixture of water and an organic solvent)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) in the chosen solvent.
-
Add this compound (1.1-1.5 eq) and the base (1.1-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude O-methyl oxime.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Two-Step Synthesis of O-Methyl Oximes via Oxime Formation and Subsequent O-Methylation
This is a more widely documented and often reliable method for preparing O-methyl oximes.
Step 1: Synthesis of the Oxime [1] Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, pyridine, or oxalic acid)[1]
-
Solvent (e.g., ethanol, methanol, acetonitrile)[1]
Procedure:
-
In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) in the chosen solvent.
-
Add hydroxylamine hydrochloride (1.0-2.0 eq) and the base (1.0-2.0 eq).[1]
-
Stir the mixture at room temperature or heat to reflux for the specified time (typically 55-90 minutes), monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude oxime.
-
Purify by recrystallization or column chromatography if necessary.
Step 2: O-Methylation of the Oxime Materials:
-
Oxime (from Step 1)
-
Methyl iodide or dimethyl sulfate
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, THF)
Procedure:
-
Dissolve the oxime (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5-2.0 eq) to the solution.
-
Add the methylating agent (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solution to give the crude O-methyl oxime.
-
Purify by distillation, recrystallization, or column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of oximes. Note that the majority of detailed quantitative data available in the literature is for the synthesis of unsubstituted oximes using hydroxylamine hydrochloride. These conditions can serve as a starting point for optimization when using this compound.
Table 1: Synthesis of Aldoximes using Hydroxylamine Hydrochloride [1]
| Aldehyde | Base | Solvent | Time (min) | Yield (%) |
| Benzaldehyde | Oxalic Acid | Acetonitrile | 60 | 95 |
| 4-Bromobenzaldehyde | Oxalic Acid | Acetonitrile | 55 | 95 |
| 4-Nitrobenzaldehyde | Oxalic Acid | Acetonitrile | 60 | 90 |
| 4-Methylbenzaldehyde | Oxalic Acid | Acetonitrile | 60 | 94 |
| 4-Methoxybenzaldehyde | Oxalic Acid | Acetonitrile | 60 | 94 |
Table 2: Synthesis of Ketoximes using Hydroxylamine Hydrochloride [1]
| Ketone | Base | Solvent | Time (min) | Yield (%) |
| Acetophenone | Oxalic Acid | Acetonitrile | 90 | 95 |
| 4-Methylacetophenone | Oxalic Acid | Acetonitrile | 90 | 93 |
| Benzophenone | Oxalic Acid | Acetonitrile | 80 | 90 |
| Cyclohexanone | Oxalic Acid | Acetonitrile | 60 | 95 |
Table 3: Two-Step Synthesis of an O-Methyl Oxime
| Carbonyl Compound | Step 1 Reagents | Step 2 Reagents | Overall Yield (%) | Reference |
| Pentane-2,3,4-trione | Hydroxylamine HCl | Dimethyl sulfate, K₂CO₃ | 80.5 | Generic two-step process |
References
How to perform methoximation of keto groups using Methoxyammonium chloride.
Application Notes: Methoximation of Keto Groups
Introduction
Methoximation is a chemical reaction used to convert a ketone or aldehyde functional group into a methoxime derivative. This process is a crucial step in various analytical and synthetic workflows, particularly in metabolomics and pharmaceutical development. The reaction involves treating the carbonyl compound with methoxyammonium chloride (also known as methoxyamine HCl or MeOx).[1][2]
The primary applications of methoximation include:
-
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): Ketones and aldehydes can be non-volatile and thermally unstable, leading to poor chromatographic performance.[3] Methoximation increases the volatility and thermal stability of these compounds.[2][3] It is also critical for "locking" the keto group to prevent tautomerization (enolization), which would otherwise result in multiple derivative peaks for a single analyte, complicating data analysis.[2][3][4] This is especially important for stabilizing α-keto acids, which are prone to decarboxylation.[2][5]
-
Protecting Group in Organic Synthesis: In multi-step syntheses, the ketone group is often protected as a methoxime to prevent it from reacting with nucleophiles, bases, or other reagents intended for different parts of the molecule.[6][7] The methoxime group is stable under a variety of reaction conditions and can be removed later to regenerate the ketone.[8]
The reaction is typically performed in a solvent such as pyridine (B92270), which also acts as a catalyst.[9][10][11] It is often the first step in a two-stage derivatization process, commonly followed by silylation to derivatize other active hydrogen-containing groups like hydroxyls and carboxyls.[3][4][12]
Reaction Mechanism
The methoximation of a ketone with this compound proceeds via a nucleophilic addition-elimination mechanism.
-
Protonation: The reaction is often carried out in a slightly acidic medium. The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[13]
-
Nucleophilic Attack: The nitrogen atom of methoxyamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[13]
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the methoxime product.[13]
Caption: General mechanism for the methoximation of a ketone.
Experimental Protocols
Two primary protocols are presented: one for derivatization in preparation for GC-MS analysis and a general procedure for use in organic synthesis.
Protocol 1: Derivatization of Keto-Containing Metabolites for GC-MS Analysis
This protocol is a widely used two-step method for preparing biological samples, involving methoximation followed by silylation.[3][12]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20-40 mg/mL in anhydrous pyridine)[4][12]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% trimethylchlorosilane (TMCS)[12][14]
-
Reaction vials (e.g., 1.5 mL autosampler vials with inserts)
-
Heated shaker, incubator, or heating block
-
Vortex mixer
-
Nitrogen or argon gas line (optional, for maintaining anhydrous conditions)
Procedure:
-
Sample Preparation:
-
Step 1: Methoximation:
-
Add 20-100 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample.[4][12] The volume may need to be optimized based on the expected concentration of carbonyl compounds.[10]
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the mixture at a temperature between 30°C and 60°C for 60 to 90 minutes.[3][12] A common condition is 90 minutes at 37°C with shaking.[2][5]
-
After incubation, allow the vial to cool to room temperature.
-
-
Step 2: Silylation:
-
Analysis:
Caption: Workflow for two-step derivatization for GC-MS analysis.
Protocol 2: General Synthetic Protocol for Ketone Protection
This protocol provides a general method for protecting a ketone functional group as a methoxime in a synthetic context.
Materials:
-
Ketone-containing starting material
-
This compound
-
Base (e.g., pyridine, sodium acetate (B1210297), or sodium hydroxide)
-
Solvent (e.g., ethanol (B145695), methanol, pyridine, or a mixture with water)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
Dissolve the ketone-containing compound in a suitable solvent (e.g., ethanol or pyridine) in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (typically 1.1 to 1.5 molar equivalents relative to the ketone).
-
Add a base (e.g., pyridine as the solvent or 1.1 to 1.5 equivalents of sodium acetate) to neutralize the HCl generated during the reaction.
-
-
Reaction:
-
Stir the mixture at room temperature or heat gently (e.g., to 40-60°C) to accelerate the reaction.[13]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the reactivity of the ketone.[15]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography, recrystallization, or distillation to yield the pure methoxime.[15]
-
Data Presentation: Reaction Conditions
The efficiency of methoximation depends on several factors, including the substrate, solvent, temperature, and time. The following table summarizes various reported conditions.
| Substrate Type | Reagent/Solvent | Temperature (°C) | Time (min) | Purpose/Outcome | Reference(s) |
| Keto-steroids (e.g., 7-Keto-DHEA) | 20 mg/mL MeOx in pyridine | 60 | 60 | Derivatization for GC-MS | [3] |
| General Metabolites | 40 mg/mL MeOx in pyridine | 30 | 90 | Derivatization for GC-MS | [12] |
| General Metabolites | MeOx in pyridine | 37 | 90 | Derivatization for GC-MS | [2][5] |
| General Metabolites (Automated) | 20 µL MeOx in pyridine | 30 | 60 | Optimized for reproducibility in GC-MS | [9][10] |
| Aromatic Aldehydes | MeOx, MnCl₂·4H₂O in Ethanol | Room Temp | 5 | High-yield synthesis (generally >80%) | [15] |
| Aromatic Ketones | MeOx, MnCl₂·4H₂O in Ethanol | Room Temp | 15-180 | High-yield synthesis (generally >75%) | [15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Derivatization Yield | 1. Presence of moisture in the sample or reagents. 2. Inactive or expired reagents. 3. Insufficient amount of reagent. | 1. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents. Work under an inert atmosphere (N₂ or Ar) if necessary. 2. Use fresh, properly stored reagents. 3. Increase the volume of the derivatization reagent. | [4][14] |
| Incomplete Reaction | 1. Reaction time is too short. 2. Reaction temperature is too low. | 1. Increase the incubation time. 2. Increase the reaction temperature within the recommended range (e.g., up to 80°C). Empirically optimize conditions. | [4][14] |
| Formation of Multiple Peaks for a Single Analyte | Tautomerization (enolization) of the keto group before or during a subsequent silylation step. | This is the primary issue that methoximation is designed to prevent. Ensure the methoximation step is performed prior to silylation to protect the keto group. | [3][4][14] |
| Analyte Degradation | Sample contains thermally labile compounds (e.g., α-keto acids) that degrade at high temperatures. | Optimize for the lowest effective temperature and shortest time necessary for complete methoximation. A temperature of 30°C may be preferable for sensitive metabolites. | [9][10] |
References
- 1. thomassci.com [thomassci.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. palsystem.com [palsystem.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 14. benchchem.com [benchchem.com]
- 15. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyammonium Chloride: A Versatile Reagent in Pharmaceutical Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyammonium chloride (MOX), also known as methoxylamine hydrochloride, is a highly versatile and valuable reagent in the field of pharmaceutical drug development. Its utility spans from the synthesis of complex drug molecules and their intermediates to the analytical derivatization of pharmaceutical samples for enhanced detection. Furthermore, this compound has emerged as a promising agent in cancer therapy due to its ability to modulate DNA repair pathways.
These application notes provide a comprehensive overview of the key applications of this compound in pharmaceutical research and development. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in effectively utilizing this reagent in their work.
I. Application in the Synthesis of Pharmaceutical Intermediates: Oxime Formation
A primary application of this compound is the conversion of aldehydes and ketones to their corresponding O-methyloximes. Oximes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds, including antibiotics and other therapeutic agents.[1] The methoxyimino group can influence the biological activity and pharmacokinetic properties of a drug molecule.
The reaction proceeds via a nucleophilic addition of the methoxyamine to the carbonyl group of an aldehyde or ketone, followed by dehydration to form the oxime.
General Experimental Workflow for Oxime Synthesis
The logical workflow for the synthesis of oximes from carbonyl compounds using this compound is depicted below.
Caption: General workflow for the synthesis of oximes using this compound.
Experimental Protocol: Synthesis of an Acetophenone (B1666503) Oxime Intermediate
This protocol describes the synthesis of acetophenone oxime, a common precursor for various pharmaceutical compounds.
Materials:
-
Acetophenone
-
This compound
-
Pyridine
-
Ethanol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL).
-
To this solution, add pyridine (2.0 mmol).
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Oxime Synthesis
The following table summarizes the reaction conditions and yields for the oximation of various carbonyl compounds using hydroxylamine (B1172632) hydrochloride, a related reagent, providing an indication of the expected efficiency.
| Carbonyl Compound | Molar Ratio (Carbonyl:NH2OH·HCl) | Solvent | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | 1:1 | Acetonitrile | 60 | 95 | [2] |
| 4-Chlorobenzaldehyde | 1:1 | Acetonitrile | 55 | 92 | [2] |
| 4-Nitrobenzaldehyde | 1:1 | Acetonitrile | 55 | 94 | [2] |
| Acetophenone | 1:2 | Acetonitrile | 90 | 95 | [2] |
| Benzophenone | 1:2 | Acetonitrile | 80 | 90 | [2] |
| Cyclohexanone | 1:2 | Acetonitrile | 60 | 95 | [2] |
II. Application in Analytical Chemistry: Derivatization for GC-MS Analysis
Many pharmaceutical compounds, especially those containing polar functional groups like hydroxyl and carbonyl groups, are not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is used as a derivatizing agent to convert these non-volatile compounds into more volatile and thermally stable O-methyloxime derivatives. This process, known as methoximation, is often followed by a second derivatization step, such as silylation, to derivatize other polar groups.
Experimental Workflow for GC-MS Derivatization
The following diagram illustrates the typical workflow for the derivatization of a pharmaceutical sample for GC-MS analysis.
Caption: Workflow for the derivatization of pharmaceutical samples for GC-MS analysis.
Experimental Protocol: Derivatization of a Pharmaceutical Sample for GC-MS
This protocol provides a general procedure for the two-step derivatization of a pharmaceutical sample containing hydroxyl and carbonyl groups.
Materials:
-
Dried pharmaceutical sample extract
-
This compound solution (e.g., 20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Heating block or incubator
-
GC-MS vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Ensure the pharmaceutical sample extract is completely dry. This is a critical step as moisture can interfere with the derivatization reactions.[3]
-
Add 100 µL of this compound solution in pyridine to the dried sample.[4]
-
Seal the vial and vortex thoroughly to dissolve the residue.
-
Incubate the mixture at a constant temperature of 40°C for 90 minutes to allow for the methoximation reaction to complete.[4]
-
After cooling to room temperature, add 100 µL of MSTFA for the silylation of hydroxyl and other active hydrogen-containing groups.[4]
-
Incubate the mixture at 37°C for 30 minutes.[3]
-
If any precipitate is present, centrifuge the sample.
-
Transfer the supernatant to a GC-MS vial for analysis.
Quantitative Derivatization Parameters
The efficiency of the derivatization process is crucial for accurate quantification. The following table provides typical parameters for the methoximation step.
| Parameter | Value | Reference |
| Reagent Concentration | 20 mg/mL this compound in Pyridine | [3] |
| Reagent Volume | 80 - 100 µL | [3][4] |
| Incubation Temperature | 30 - 40°C | [3][4] |
| Incubation Time | 90 minutes | [3][4] |
III. Application in Cancer Therapy: Inhibition of Base Excision Repair (BER)
Methoxyamine, the active form of this compound, has been investigated as a potential adjuvant in cancer therapy. It acts as an inhibitor of the Base Excision Repair (BER) pathway, a crucial DNA repair mechanism that cells use to correct single-base DNA damage.[5][6] By inhibiting BER, methoxyamine can sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents and radiation therapy.
Methoxyamine exerts its effect by reacting with apurinic/apyrimidinic (AP) sites in the DNA, which are key intermediates in the BER pathway. This reaction forms a stable adduct that is resistant to cleavage by AP endonuclease 1 (APE1), effectively blocking the repair process and leading to the accumulation of cytotoxic DNA lesions.
Signaling Pathway: Methoxyamine Inhibition of Base Excision Repair
The following diagram illustrates the mechanism by which methoxyamine inhibits the BER pathway.
Caption: Mechanism of Base Excision Repair (BER) inhibition by methoxyamine.
Conclusion
This compound is a multifaceted reagent with significant applications in pharmaceutical drug development. Its role in the synthesis of oxime-based pharmaceutical intermediates is well-established. Furthermore, its utility as a derivatizing agent is crucial for the accurate analytical quantification of various drug compounds. The emerging application of this compound as an inhibitor of the DNA Base Excision Repair pathway holds considerable promise for enhancing the efficacy of cancer therapies. The protocols and data presented herein provide a valuable resource for researchers seeking to leverage the diverse functionalities of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic impact of methoxyamine: blocking repair of abasic sites in the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methoxyammonium Chloride: A Key Building Block in the Synthesis of Advanced Agrochemicals
Introduction
Methoxyammonium chloride (CH₃ONH₃Cl) is a versatile and essential reagent in the synthesis of a wide range of agrochemicals, particularly fungicides. Its primary role is in the formation of the crucial methoxyimino group (-C=N-OCH₃), a key pharmacophore in many highly effective fungicides, most notably those in the strobilurin class. This application note provides a detailed overview of the use of this compound in the synthesis of these vital agricultural products, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
The methoxyimino group imparts significant biological activity to fungicide molecules, primarily by inhibiting mitochondrial respiration in fungi. The synthesis of this functional group is typically achieved through the oximation of a carbonyl compound (an aldehyde or ketone) with this compound. This reaction is a cornerstone in the industrial production of numerous commercially successful fungicides.
Application in Fungicide Synthesis: The Strobilurin Class
Strobilurin fungicides are a major class of agricultural chemicals that have revolutionized crop protection due to their broad-spectrum activity and preventative and curative properties. A common structural feature of many strobilurins is the (E)-β-methoxyacrylate or a bioisosteric equivalent, which is often synthesized from precursors containing a methoxyimino group.
A prime example is the synthesis of Trifloxystrobin, a widely used strobilurin fungicide. A key intermediate in its synthesis is (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. This intermediate is prepared by the reaction of methyl 2-oxo-2-(o-tolyl)acetate with this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative strobilurin-type fungicide using this compound.
Protocol 1: Synthesis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate
This protocol details the formation of the methoxyimino group from a keto-ester precursor.
Materials:
-
Methyl 2-oxo-2-(o-tolyl)acetate
-
Methoxyamine hydrochloride (this compound)
-
Base (e.g., Sodium Acetate (B1210297), Pyridine)
-
Solvent (e.g., Ethanol, Methanol)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of methyl 2-oxo-2-(o-tolyl)acetate (1 equivalent) in a suitable solvent such as ethanol, add methoxyamine hydrochloride (1.1 to 1.5 equivalents) and a base (1.5 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Protocol 2: Synthesis of a Strobilurin Fungicide Analog
This protocol outlines the subsequent steps to synthesize a fungicide from the methoxyimino intermediate. This example focuses on the synthesis of a generic strobilurin analog to illustrate the workflow.
Materials:
-
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate
-
Brominating agent (e.g., N-Bromosuccinimide - NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Carbon tetrachloride)
-
Aryl phenol (B47542) or pyrazolol derivative
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Acetone (B3395972), Dimethylformamide - DMF)
Procedure:
-
Bromination: Dissolve (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (1 equivalent) in a suitable solvent like carbon tetrachloride. Add NBS (1.1 equivalents) and a catalytic amount of AIBN. Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate.
-
Coupling: To a solution of the appropriate aryl phenol or pyrazolol derivative (1 equivalent) in a solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents). Stir the mixture for a short period, then add the crude brominated intermediate (1 equivalent) from the previous step. Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final strobilurin fungicide.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of key intermediates and a final fungicide product.
| Protocol 1: Oximation | |
| Reactant | Typical Molar Ratio |
| Methyl 2-oxo-2-(o-tolyl)acetate | 1.0 |
| Methoxyamine hydrochloride | 1.1 - 1.5 |
| Base | 1.5 - 2.0 |
| Reaction Conditions | |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 24 hours |
| Yield | ~85-95% |
| Protocol 2: Strobilurin Synthesis (Example: Pyraclostrobin) | |
| Reactants (Coupling Step) | Typical Molar Ratio |
| N-methoxy-N-2-bromomethylphenyl methyl carbamate | 1.0 |
| 1-(4-chlorophenyl)-pyrazolol | 1.2 |
| Potassium Carbonate | 1.5 |
| Reaction Conditions | |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 7 hours |
| Yield and Purity | |
| Yield | ~83% |
| Purity | ~89.1% |
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformations and workflows described in the protocols.
Caption: Synthesis of the key methoxyimino intermediate.
Caption: General workflow for strobilurin fungicide synthesis.
Conclusion
This compound is an indispensable reagent for the synthesis of modern agrochemical fungicides, particularly those of the strobilurin class. The formation of the methoxyimino group via oximation is a robust and high-yielding reaction that forms the basis for the industrial production of these vital crop protection agents. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of agrochemical synthesis.
Application Notes and Protocols for GC-MS Analysis of Metabolites Following Methoxyammonium Chloride Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the profiling of small molecule metabolites in biological systems. However, many metabolites are non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC-MS analysis.[1][2][3] A widely adopted and robust two-step derivatization method involves methoximation followed by silylation.[2][4][5]
The initial step, methoximation, utilizes methoxyammonium chloride to protect aldehyde and ketone groups present in metabolites like sugars and keto acids.[6][7] This reaction converts these carbonyl groups into methoximes, which prevents the formation of multiple derivatives from tautomers (enol forms) during the subsequent silylation step, thereby ensuring accurate quantification.[8] Methoxyamination also stabilizes α-keto acids and locks sugars in their open-chain conformation.[6][7]
The second step, silylation, typically employs a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on polar functional groups (hydroxyl, carboxyl, thiol, and amine) with a trimethylsilyl (B98337) (TMS) group.[6][7] This process significantly increases the volatility of the metabolites and reduces their polarity, making them amenable to separation by gas chromatography.[6][7]
This document provides detailed protocols for the derivatization of metabolites using this compound followed by silylation for GC-MS analysis, along with typical instrument parameters and data presentation.
Experimental Workflows and Signaling Pathways
The overall experimental workflow for GC-MS based metabolomics involving this derivatization is a multi-step process from sample collection to data analysis.
Caption: General experimental workflow for GC-MS metabolomics.
The chemical reactions involved in the two-step derivatization process are fundamental to the success of the analysis.
Caption: Chemical reactions in the two-step derivatization process.
Detailed Experimental Protocols
Protocol 1: Metabolite Extraction and Derivatization from Biological Fluids (Plasma/Serum)
This protocol is adapted from established methods for the analysis of hydrophilic metabolites in blood-based samples.[9]
1. Materials and Reagents:
-
Methoxyamine hydrochloride (MOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Methanol (B129727), Chloroform, and Water (for extraction)
-
Internal standard (e.g., Ribitol or Myristic acid-d27)[4][10]
-
Centrifuge, Speed-Vac/Vacuum Concentrator, Heating block/Thermomixer
2. Metabolite Extraction:
-
Thaw frozen plasma or serum samples on ice. To avoid freeze-thaw cycles, aliquot samples upon initial collection.
-
To 50 µL of sample in a microcentrifuge tube, add a pre-mixed extraction solution containing an internal standard. A common extraction solution is a mixture of methanol, chloroform, and water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant (the polar phase containing hydrophilic metabolites) to a new tube.
-
Evaporate the solvent to complete dryness using a vacuum concentrator (Speed-Vac). It is crucial to ensure samples are completely dry as water is not compatible with the derivatization reagents.[10]
3. Two-Step Derivatization:
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[9]
-
Add 50 µL of the MOX solution to each dried sample extract.
-
Cap the vials tightly and vortex to ensure the pellet is fully dissolved.
-
Incubate the mixture at a controlled temperature with shaking. Common conditions are 30°C for 90 minutes or 50°C for 90 minutes.[10][11]
-
After incubation, allow the samples to cool to room temperature.[11]
-
-
Silylation:
-
Add 80-90 µL of MSTFA (+1% TMCS) to each vial.[10]
-
Cap the vials and vortex immediately.
-
Incubate the mixture at a controlled temperature with shaking. Typical conditions are 37°C for 30-60 minutes or 60°C for 60 minutes.[3][10][11]
-
After incubation, cool the samples to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis. Derivatized samples should ideally be analyzed within 24 hours.[10][11]
-
Protocol 2: Metabolite Extraction and Derivatization from Plant Tissues
This protocol is suitable for the analysis of primary metabolites in plant leaves.[4]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of liquid nitrogen and extraction solvents like methanol and ethyl acetate.
2. Sample Preparation and Extraction:
-
Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[4]
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Weigh approximately 50 mg of the frozen powder into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent (e.g., a 1:1 mixture of methanol:ethyl acetate) containing an internal standard (e.g., 20 µL of 0.2 mg/mL Ribitol in methanol).[4]
-
Sonicate the suspension for 20 minutes in an ultrasonic bath, followed by shaking for 2 hours at room temperature.[4]
-
Centrifuge to pellet the debris and transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator.
3. Two-Step Derivatization:
-
Follow the same methoximation and silylation steps as described in Protocol 1.
GC-MS Analysis Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 5:1) or Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[1][12] |
| GC Column | HP-5MS, Rxi-5Sil MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1][4] |
| Oven Program | Initial temp: 60-80°C, hold for 1 min. Ramp at 10-40°C/min to 325-330°C, hold for 5-10 min.[1][12] This program should be optimized for the metabolites of interest. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[1][4] |
| Ion Source Temperature | 150-230 °C[4] |
| Mass Scan Range | 50 - 800 Da[4] |
| Solvent Delay | 5-10 minutes |
Data Presentation and Quality Control
Quantitative data from metabolomics studies should be presented clearly to allow for easy comparison. A key metric for assessing the quality and reproducibility of the method is the relative standard deviation (RSD) or coefficient of variation (CV) for repeated measurements of a quality control (QC) sample. An RSD of less than 10-15% is generally considered good for GC-MS metabolomics studies.[12] Automated derivatization protocols have been shown to significantly improve reproducibility compared to manual methods.[12]
Table 1: Reproducibility of Amino Acid Analysis using Automated vs. Manual Derivatization
| Derivatization Method | Average RSD (%) |
| Automated Online | 5.13 - 5.85% |
| Manual | 14% |
| (Data sourced from Thermo Fisher Scientific Application Note)[12] |
Table 2: Summary of Derivatization Conditions from Various Protocols
| Parameter | Protocol 1 (Blood)[9][10] | Protocol 2 (Urine)[11] | Protocol 3 (General)[6][7] |
| Methoximation | |||
| MOX Concentration | 20-40 mg/mL in Pyridine | 20 mg/mL in Pyridine | Not specified |
| Incubation Temp. | 30°C | 50°C | 37°C |
| Incubation Time | 90 min | 90 min | 90 min |
| Silylation | |||
| Silylating Reagent | MSTFA + 1% TMCS | BSTFA + 1% TMCS | MSTFA |
| Incubation Temp. | 37°C | 60°C | 37°C |
| Incubation Time | 30 min | 60 min | 30 min |
Conclusion
The two-step derivatization protocol using this compound followed by silylation is a cornerstone of GC-MS-based metabolomics. It allows for the reliable and reproducible analysis of a wide range of metabolites. The automation of this process can further enhance throughput and data quality by minimizing manual handling errors.[1][13] The protocols and data presented here provide a comprehensive guide for researchers and scientists to implement this essential technique in their metabolomics workflows.
References
- 1. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples [bio-protocol.org]
- 2. youngin.com [youngin.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aua.gr [aua.gr]
- 5. gcms.cz [gcms.cz]
- 6. youtube.com [youtube.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Derivatization of Urine Samples with Methoxyammonium Chloride for Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The derivatization of urine samples is a critical step in metabolomics studies, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). Methoxyamination, specifically targeting carbonyl groups in aldehydes and ketones, is a widely employed technique to improve the volatility and stability of metabolites, leading to enhanced chromatographic resolution and more reliable quantification.
Methoxyammonium chloride (also known as methoxyamine HCl or MOX) reacts with the carbonyl groups of metabolites, such as sugars and keto-acids, to form methoxime derivatives. This reaction is crucial for several reasons:
-
Prevention of Tautomerism: Many sugars exist in equilibrium between cyclic (hemiacetal) and open-chain forms. The open-chain form contains a reactive aldehyde or ketone group. Methoxyamination stabilizes the open-chain form, preventing the formation of multiple derivative peaks for a single sugar molecule during subsequent silylation, which simplifies chromatograms and data analysis.
-
Increased Stability: The resulting methoxime derivatives are more stable than their parent carbonyl compounds, reducing the risk of degradation during the high temperatures of GC analysis.
-
Improved Volatility: While methoxyamination itself does not dramatically increase volatility, it is a necessary first step before silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of polar metabolites.
The efficiency of the methoxyamination reaction is influenced by several factors, including reaction time, temperature, and the concentration of the methoxyamine reagent. Optimization of these parameters is crucial for achieving reproducible and comprehensive metabolomic profiles. Subsequent silylation is then performed to derivatize other polar functional groups, such as hydroxyls, carboxyls, and amines.
Recent studies have also highlighted the benefit of an intermediate drying step after methoxyamination and before silylation. Evaporating the pyridine (B92270) solvent used for the methoxyamination reaction can lead to a significant increase in metabolite signal intensity in GC-MS analysis.[1]
Experimental Protocols
This section provides a detailed protocol for the derivatization of urine samples using this compound followed by silylation for GC-MS-based metabolomics.
Materials and Reagents
-
This compound (MOX-HCl)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Succinic-d4 acid)
-
Urine samples
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or incubator
-
Centrifuge
-
Nitrogen evaporator (optional)
-
GC-MS system
Detailed Experimental Protocol
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Add an internal standard to each sample to correct for variability in sample preparation and instrument response.
-
-
Drying:
-
Lyophilize (freeze-dry) the urine samples to complete dryness. This step is crucial to remove water, which can interfere with the derivatization reactions.
-
-
Step 1: Methoxyamination:
-
Prepare the methoxyamine solution by dissolving 20 mg of this compound in 1 mL of anhydrous pyridine.[2] This solution should be prepared fresh.
-
Add 50 µL of the methoxyamine solution to each dried urine sample.[2]
-
Vortex the tubes for 1 minute to ensure complete dissolution of the dried residue.
-
Incubate the samples at a controlled temperature for a specific duration. Common conditions include 30°C for 90 minutes or 50°C for 90 minutes.[2] Refer to the data tables below for guidance on selecting optimal conditions.
-
-
Intermediate Drying (Optional but Recommended):
-
Step 2: Silylation:
-
Add 80 µL of BSTFA with 1% TMCS to each tube.
-
Vortex the tubes for 1 minute.
-
Incubate the samples at 70°C for 60 minutes to facilitate the silylation reaction.
-
-
Sample Analysis:
-
After cooling to room temperature, transfer the derivatized samples to GC vials with inserts.
-
Analyze the samples by GC-MS, typically within 24 hours of derivatization.[2]
-
Data Presentation: Optimization of Methoxyamination Conditions
The following tables summarize quantitative data on the optimization of methoxyamination reaction conditions for metabolomics analysis.
Table 1: Effect of Methoxyamine (MeOx) Volume on Reproducibility and Metabolite Detection
| MeOx Volume (µL) | Median Relative Standard Deviation (RSD) | Number of Detected Compounds | Notes |
| 20 | 17% | 33 | Adenine and glucose-6-phosphate were only detected under this condition. |
| 40 | 27% | 33 | Fructose-6-phosphate was only detected under this condition. |
| 60 | 33% | 32 | --- |
Data adapted from a study optimizing on-line derivatization for targeted metabolomics.
Table 2: Effect of Incubation Temperature on Reproducibility and Metabolite Detection
| Incubation Temperature (°C) | Median Relative Standard Deviation (RSD) | Number of Detected Compounds | Notes |
| 30 | 10% | 38 | Optimal temperature for the 1:10 calibration mix dilution. |
| 37 | 10% | 37 | Derivatization of amino acids and glycolytic phosphates performed significantly better at 37°C. |
| 45 | 21% | 36 | --- |
Data adapted from a study optimizing on-line derivatization for targeted metabolomics.
Table 3: Comparison of Methoxyamination Incubation Times
| MeOx Incubation Time (min) | Silylation Incubation Time (min) | Median Relative Standard Deviation (RSD) | Number of Detected Compounds |
| 30 | 30 | 18% | 37 |
| 60 | 30 | 13% | 34 |
| 90 | 60 | 12% | 36 |
Data adapted from a study optimizing on-line derivatization for targeted metabolomics.
Visualizations
Experimental Workflow
Caption: Workflow for urine sample derivatization.
Methoxyamination Reaction Pathway
Caption: Methoxyamination of carbonyl groups.
References
Troubleshooting & Optimization
How to prevent degradation of Methoxyammonium chloride during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methoxyammonium chloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (CAS 593-56-6), also known as O-Methylhydroxylamine hydrochloride, is a reagent commonly used in organic synthesis, particularly for the formation of oximes from aldehydes and ketones. Its purity and stability are critical for the success and reproducibility of chemical reactions. Degradation of this compound can lead to the formation of impurities that may interfere with your experiments, resulting in lower yields, unexpected side products, and difficulty in purification.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors that contribute to the degradation of this compound are:
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can lead to hydrolysis.
-
High Temperatures: Elevated temperatures can accelerate decomposition. When heated to decomposition, it emits toxic fumes of hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
-
Incompatible Materials: Contact with strong bases, oxidizing agents, and acid anhydrides can cause decomposition.[1]
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Container: Keep it in a tightly closed container to prevent moisture absorption.[1]
-
Atmosphere: For optimal stability, store under an inert gas atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage.
-
Location: Store in a well-ventilated area away from incompatible substances.[1]
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation may include:
-
Change in physical appearance: The off-white crystalline solid may become discolored or clump together due to moisture absorption.
-
Odor: While the pure compound has no characteristic odor, decomposition may produce volatile byproducts with noticeable smells.
-
Reduced performance in reactions: A decrease in the yield or purity of your desired product can be an indicator of reagent degradation.
Q5: Are there any recommended stabilizers for this compound?
While the scientific literature does not provide specific stabilizers for solid this compound, the general principles for stabilizing hydroxylamine (B1172632) derivatives can be applied. These often involve the use of chelating agents to sequester metal ions that can catalyze decomposition and antioxidants. However, for most laboratory applications, proper storage and handling are the most effective ways to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield or incomplete reaction | Degradation of this compound | 1. Verify the storage conditions of your this compound. Was the container tightly sealed? Was it stored in a cool, dry place? 2. Consider opening a new, unopened container of the reagent to repeat the experiment. 3. If you suspect moisture contamination, you can try drying the reagent under vacuum in the presence of a desiccant, but this may not be effective for significant hydrolysis. |
| Formation of unexpected side products | Presence of impurities from this compound degradation | 1. Analyze the starting material for purity using techniques like NMR or melting point determination. 2. Purify the this compound by recrystallization if you suspect it is impure. A common method is to crystallize from absolute ethanol (B145695) by the addition of diethyl ether.[1] |
| Inconsistent results between experiments | Variable quality of this compound due to improper handling | 1. Standardize your handling procedure. Always handle the reagent in a dry environment (e.g., a glove box or under a stream of inert gas). 2. Use fresh aliquots of the reagent for each experiment to avoid repeated exposure of the bulk material to the atmosphere. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol can be used to purify this compound that may have degraded due to improper storage.
Materials:
-
This compound
-
Absolute ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the this compound in a minimal amount of warm absolute ethanol in an Erlenmeyer flask.
-
Once fully dissolved, slowly add diethyl ether to the solution at room temperature until a slight turbidity persists.
-
Cool the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: General Workflow for Stability Testing
This protocol outlines a general workflow for assessing the stability of this compound under specific conditions.
Objective: To determine the degradation of this compound over time under defined temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into several vials.
-
Storage Conditions: Place the vials in controlled environment chambers with specific temperature and humidity settings (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each storage condition.
-
Analysis: Analyze the sample for purity and the presence of degradation products. A suitable analytical technique would be High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
-
Data Evaluation: Compare the purity of the stored samples to the initial sample (time point 0) to determine the extent of degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C for long-term) | To minimize thermal decomposition. |
| Humidity | Dry environment | The compound is hygroscopic and susceptible to hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Incompatibilities | Strong bases, oxidizing agents, acid anhydrides | To prevent chemical reactions leading to degradation. |
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: A hypothesized degradation pathway of this compound via hydrolysis.
References
Optimizing reaction time and temperature for Methoxyammonium chloride oximation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for oximation reactions utilizing methoxyammonium chloride. The information is designed to assist in overcoming common challenges and enhancing reaction efficiency and product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the oximation of carbonyl compounds with this compound.
Q1: My oximation reaction shows low or no conversion of the starting material. What are the common causes and how can I improve the yield?
Low or no conversion is a frequent challenge that can be systematically addressed by evaluating several key reaction parameters.
Common Causes & Solutions:
-
Reagent Quality: this compound can degrade over time, particularly if not stored in a cool, dry environment. It is advisable to use a fresh batch to ensure reactivity.
-
Stoichiometry: To drive the reaction equilibrium towards the product, an excess of this compound is often employed. Carefully check and optimize the molar ratios for your specific substrate.
-
Reaction pH: The rate of oximation is pH-dependent. The reaction is typically facilitated by the addition of a base, such as pyridine (B92270) or sodium acetate, which neutralizes the hydrochloric acid released from the this compound salt. The free base form of methoxyamine is the active nucleophile in the reaction.
-
Temperature and Time: While elevated temperatures can accelerate the reaction rate, they may also encourage the formation of side products. For less reactive ketones, a moderate increase in temperature or an extended reaction time may be necessary. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1]
-
Solubility: The reaction rate can be significantly hindered if the carbonyl compound has poor solubility in the chosen solvent. Ensure that your substrate is fully dissolved to maximize the reaction efficiency.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low ketone conversion.
Q2: I am observing an unexpected amide or lactam in my product mixture. What is this side product and how can I prevent its formation?
The formation of an amide (from an acyclic ketone) or a lactam (from a cyclic ketone) is a strong indication of a Beckmann rearrangement, a well-known acid-catalyzed side reaction of oximes.[1]
Prevention Strategies for Beckmann Rearrangement:
-
Control of Acidity: It is important to avoid strongly acidic conditions. If an acid catalyst is required for the oximation, it should be used in catalytic amounts, or a weaker acid should be considered. The use of a base like pyridine can also help to mitigate this side reaction.
-
Temperature Management: The Beckmann rearrangement is often promoted by high temperatures. Conducting the oximation at a lower temperature can help to suppress the formation of this byproduct.[1]
-
Reagent Selection: Be aware that certain reagents used to activate the oxime hydroxyl group, such as strong acids, tosyl chloride, and phosphorus pentachloride, will strongly favor the Beckmann rearrangement.
Q3: My purified product appears to be a mixture of E/Z isomers. Why does this occur and what can be done?
When the starting carbonyl compound is asymmetrical, the resulting oxime can exist as two distinct geometric stereoisomers (E/Z isomers). These isomers frequently exhibit different physical properties, which can make their separation challenging. The ratio of the isomers formed is influenced by factors that determine thermodynamic and kinetic control of the reaction. While achieving complete control over the formation of a single isomer can be difficult, adjusting reaction parameters such as temperature and solvent may influence the isomeric ratio.
Q4: The oxime product seems to be unstable and decomposes during workup or purification. How can I address this instability?
Oximes can be prone to hydrolysis, reverting to the original carbonyl compound, particularly in the presence of acid and excess water.
Strategies to Prevent Product Decomposition:
-
Neutral Workup: It is crucial to avoid acidic conditions during the aqueous workup. A mild base, such as a sodium bicarbonate solution, should be used to neutralize any residual acid.
-
Gentle Purification: If employing column chromatography for purification, consider neutralizing the silica (B1680970) gel with a small quantity of triethylamine (B128534) in the eluent. Additionally, minimize the product's exposure time to the stationary phase.
Data Presentation: Optimizing Reaction Parameters
The ideal reaction time and temperature for this compound oximation are highly dependent on the specific substrate. The following tables offer general guidelines for the optimization of these critical parameters.
Table 1: General Reaction Conditions for this compound Oximation
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | Room Temperature to 60°C | It is recommended to start at room temperature. For less reactive substrates, a moderate increase in temperature (e.g., 40-60°C) can be advantageous.[1] Be aware that higher temperatures may promote side reactions. |
| Reaction Time | 1 - 4 hours | The optimal reaction time should be determined by monitoring the reaction's progress using TLC or LC-MS.[1] For derivatization protocols in GC-MS, shorter reaction times at higher temperatures (e.g., 45-60 minutes at 60°C) are common. |
| Solvent | Pyridine, Ethanol (B145695), Methanol, THF, DMF | Pyridine is a frequently used solvent as it also functions as a base to neutralize HCl. The choice of solvent should be based on the solubility of the starting material. |
| Base | Pyridine, Sodium Acetate, Sodium Bicarbonate | A base is often included in the reaction mixture to neutralize the liberated HCl. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Conversion | Inactive reagent, incorrect stoichiometry, suboptimal pH, low temperature, poor solubility. | Use fresh reagent, employ an excess of this compound, add a base, moderately increase the temperature, and ensure the substrate is fully dissolved. |
| Beckmann Rearrangement | Excess acid, high temperature. | Avoid the use of strong acids, incorporate a base, and conduct the reaction at a lower temperature.[1] |
| Product Instability | Acidic workup conditions. | Neutralize the workup with a mild base (e.g., sodium bicarbonate). |
| E/Z Isomer Formation | Asymmetrical carbonyl substrate. | Separation of the isomers may be required. The isomeric ratio can sometimes be influenced by the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Oximation of a Ketone
-
Dissolve the Ketone: In a round-bottom flask, dissolve the ketone (1 equivalent) in a suitable solvent, such as pyridine or a mixture of ethanol and pyridine.
-
Add this compound: Add this compound (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the spot corresponding to the starting ketone has disappeared. This process typically takes between 1 to 4 hours.[1]
-
Workup: Upon completion of the reaction, pour the mixture into cold water. If a precipitate forms, it can be collected by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Oximation for GC-MS Analysis (Derivatization)
This protocol is specifically adapted for the derivatization of carbonyl compounds for subsequent analysis by Gas Chromatography-Mass Spectrometry.
-
Sample Preparation: A dried extract of the sample containing the carbonyl compound is placed in a GC vial.
-
Methoximation: Add 50-80 µL of a 20 mg/mL solution of this compound in pyridine to the dried sample.
-
Incubation: Tightly cap the vial and incubate it at a controlled temperature, for instance, at 30°C for 90 minutes or at 60°C for 45-60 minutes.
-
Further Derivatization (if necessary): After the vial has cooled to room temperature, a silylating agent (e.g., MSTFA or BSTFA) can be added to derivatize other functional groups, such as hydroxyls and carboxylic acids.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Signaling Pathways and Experimental Workflows
Oximation Reaction Mechanism:
Caption: The reaction mechanism of oximation.
Logical Relationship for Optimizing Oximation Reactions:
References
Methoxyammonium Chloride Solution: Technical Support Center
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing a yellow discoloration in their Methoxyammonium chloride solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound off-white or slightly yellow?
A1: It is not uncommon for solid this compound to appear as a white to off-white, or even faintly yellow, crystalline powder.[1][2] This can be due to minor impurities from the manufacturing process or slight degradation over time. If the product meets the manufacturer's specifications, this slight coloration of the solid may not impact its performance in many applications. One supplier even characterizes the solid as "White or yellowish crystal".
Q2: What is causing my clear this compound solution to turn yellow?
A2: A yellowing of a this compound solution that was initially colorless can be attributed to several factors:
-
Presence of Impurities: The most likely cause is the presence of trace impurities. These can be metallic impurities, such as iron, which can form colored complexes in solution. Organic impurities, potentially formed during synthesis or from the degradation of the compound, can also be colored.
-
Degradation of this compound: Although stable under recommended storage conditions, this compound can degrade under certain circumstances.[3] Exposure to high temperatures, incompatible materials such as strong bases or oxidizing agents, or even prolonged exposure to light can potentially lead to decomposition products that impart a yellow color.[3]
-
Solvent Contamination: The solvent used to prepare the solution (e.g., water, ethanol) could be contaminated with substances that react with this compound or are themselves colored.
-
Reaction with Container: this compound solutions are acidic and can be corrosive.[4] Prolonged storage, especially in metal containers, may lead to corrosion and the leaching of metal ions into the solution, causing discoloration.[4]
Q3: Is a yellow this compound solution still usable?
A3: The usability of a yellowed solution depends on the specific application and the degree of coloration. For sensitive applications where high purity is critical, a discolored solution should be discarded. For less sensitive applications, it may still be acceptable. It is recommended to test a small aliquot of the yellow solution in a non-critical experiment to assess its performance before proceeding with large-scale work.
Q4: How can I prevent my this compound solution from turning yellow?
A4: To minimize the chances of your solution turning yellow, adhere to the following best practices:
-
Proper Storage: Store solid this compound in a tightly sealed, moisture-resistant container in a cool, dry, and well-ventilated area, away from light.[4]
-
Use High-Purity Solvent: Prepare your solutions using high-purity, deionized water or an appropriate high-grade solvent.
-
Use Appropriate Containers: Store solutions in chemically resistant containers, such as borosilicate glass or Teflon, to prevent leaching of impurities.
-
Prepare Fresh Solutions: Prepare solutions fresh as needed to minimize the potential for degradation over time.
Troubleshooting Guide
If you observe a yellowing of your this compound solution, follow these steps to identify the potential cause:
| Observation | Potential Cause | Recommended Action |
| Solution is yellow immediately after preparation. | Impure this compound solid or contaminated solvent. | 1. Prepare a fresh solution using a new bottle of this compound and/or a different batch of high-purity solvent.2. If the issue persists, consider purifying the this compound solid (see Experimental Protocols). |
| Solution turns yellow over time. | Degradation due to improper storage (light, heat) or reaction with the container. | 1. Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.2. Transfer the solution to a more inert container (e.g., amber glass).3. Prepare smaller batches of solution more frequently. |
| Only specific batches of solution turn yellow. | Contamination of a specific stock of solvent or a particular container. | 1. Label and track all reagents and containers used for solution preparation.2. Test individual components (solvent, container) to isolate the source of contamination. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol can be used to purify solid this compound that is suspected of containing impurities.
Materials:
-
Yellowish this compound solid
-
Absolute Ethanol (B145695) (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the this compound solid in a minimal amount of warm absolute ethanol in an Erlenmeyer flask.
-
Once fully dissolved, slowly add diethyl ether to the solution until it becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to remove any residual solvent.
This purification method is adapted from established chemical procedures.[4]
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting a yellowing this compound solution.
Caption: Troubleshooting workflow for a yellowing this compound solution.
References
Managing the exothermic reaction of Methoxyammonium chloride synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic reaction associated with the synthesis of Methoxyammonium chloride (also known as Methoxyamine hydrochloride). Adherence to proper experimental protocols and safety measures is critical to prevent thermal runaway and ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound hazardous?
A1: The primary hazard is the exothermic nature of the neutralization reaction between methoxyamine and hydrochloric acid.[1] This reaction releases a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature, potentially causing the boiling of solvents, pressure buildup, and even thermal runaway.[1] Additionally, hydroxylamine (B1172632) derivatives can be thermally unstable, and decomposition can be initiated at elevated temperatures.[2]
Q2: What are the critical parameters to monitor during the synthesis?
A2: The most critical parameter is the reaction temperature. Continuous monitoring of the internal reaction temperature is essential. Other important parameters include the rate of addition of reagents, stirring speed, and cooling bath temperature.
Q3: What are the immediate steps to take in case of a sudden temperature spike?
A3: In the event of an unexpected and rapid temperature increase, immediately stop the addition of any reagents, enhance the cooling by lowering the cooling bath temperature or adding more coolant (e.g., dry ice to an acetone (B3395972) bath), and if necessary, prepare for emergency quenching by adding a pre-cooled, inert solvent.
Q4: Can I run this reaction unattended?
A4: It is strongly advised not to run this reaction unattended, especially during the initial scale-up or if you are unfamiliar with the procedure.[3] The potential for a rapid exotherm requires constant vigilance and the ability to intervene quickly.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent addition is too fast.2. Inadequate cooling.3. Insufficient stirring leading to localized hot spots.4. Incorrect stoichiometry (excess reagents). | 1. Immediately stop reagent addition.2. Increase cooling efficiency (lower bath temperature, ensure good heat transfer).3. Increase stirring rate.4. If the temperature continues to rise, consider quenching the reaction with a cold, inert solvent. |
| Reaction Fails to Initiate | 1. Low quality or degraded starting materials.2. Incorrect pH of the reaction mixture. | 1. Verify the purity of methoxyamine and the concentration of hydrochloric acid.2. Ensure the reaction mixture is acidic. |
| Low Product Yield | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Loss of product during workup and isolation.3. Side reactions due to excessive temperature. | 1. Allow for a sufficient reaction time after the addition of all reagents.2. Optimize the workup and purification steps to minimize product loss.3. Maintain strict temperature control throughout the reaction. |
| Product is Discolored | 1. Impurities in the starting materials.2. Decomposition of the product due to high temperatures during reaction or workup. | 1. Use high-purity starting materials.2. Avoid excessive heating during all steps of the process. Consider purification by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methoxyamine and Hydrochloric Acid
This protocol is based on the general principles of neutralizing methoxyamine with hydrochloric acid.[1]
Materials:
-
Methoxyamine (CH₃ONH₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether or isopropanol
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Dissolve methoxyamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) in a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C using a cooling bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise from the dropping funnel while vigorously stirring. Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold, anhydrous solvent (the same solvent used in the reaction).
-
Dry the product under vacuum at a low temperature (e.g., room temperature to 40 °C) to avoid decomposition.
Quantitative Data
| Parameter | Value | Significance |
| Heat of Reaction (related compound) | ~ -29 kcal/mol | Indicates a highly exothermic reaction requiring careful heat management.[4] |
| Recommended Reaction Temperature | 0 - 10 °C | Maintaining a low temperature is critical for controlling the reaction rate and preventing runaway. |
| Addition Rate | Slow, dropwise | Controls the rate of heat generation, allowing the cooling system to dissipate the heat effectively. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental workflow and the logical steps for troubleshooting, the following diagrams are provided.
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: A decision-making flowchart for managing temperature during the exothermic reaction.
References
Best practices for working with hygroscopic Methoxyammonium chloride.
Welcome to the Technical Support Center for Methoxyammonium Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshoot common issues encountered when working with this hygroscopic reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (CAS No. 593-56-6), also known as O-Methylhydroxylamine hydrochloride, is a reagent commonly used in organic synthesis.[1][2] Its primary application is in the conversion of aldehydes and ketones to their corresponding O-methyl oximes (methoximes).[3] This is a crucial step in many synthetic pathways, particularly in drug development, as it can protect the carbonyl group, influence the biological activity of a molecule, and is used in the preparation of various pharmaceuticals, including the antibiotic cefuroxime.[4]
Q2: What does 'hygroscopic' mean and why is it a concern for this compound?
Hygroscopic means that the substance has a tendency to absorb moisture from the surrounding air.[4][5] This is a significant concern for this compound because the absorption of water can lead to:
-
Inaccurate measurements: The measured weight of the reagent may be artificially high due to absorbed water, leading to errors in stoichiometry.
-
Reduced reactivity: Moisture can hydrolyze the reagent, reducing its effectiveness in the desired reaction.
-
Physical changes: The powder can cake or clump, making it difficult to handle and dispense accurately.
-
Side reactions: The presence of water can lead to unwanted side reactions, reducing the yield and purity of the desired product.
Q3: How should I store this compound to prevent moisture absorption?
To minimize moisture uptake, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] For long-term storage, it is recommended to keep it in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride). The container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: What are the key safety precautions when handling this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE) is essential. This includes:
-
Eye protection: Safety glasses with side shields or chemical goggles.
-
Hand protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin protection: A lab coat and, if handling large quantities, additional protective clothing.
All handling should be performed in a well-ventilated area, preferably in a fume hood.
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of the desired O-methyl oxime is lower than expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Store this compound in a desiccator. | This compound is hygroscopic and will react with water, reducing the amount of active reagent available for the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider increasing the reaction time or temperature. | The reaction may be slow due to steric hindrance of the carbonyl compound or suboptimal reaction conditions. |
| Incorrect Stoichiometry | Carefully weigh the this compound immediately after removing it from the desiccator. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion. | Inaccurate weighing due to moisture absorption can lead to an insufficient amount of the reagent being used. |
| Suboptimal pH | The reaction is often carried out in the presence of a mild base (e.g., pyridine (B92270), sodium acetate) to neutralize the HCl released. Ensure the appropriate amount of base is used. | The pH of the reaction mixture can affect the reaction rate and equilibrium. |
Unexpected Side Products
Problem: The final product is contaminated with impurities.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of Starting Material or Product | Ensure anhydrous conditions throughout the reaction and workup. | The presence of water can lead to the hydrolysis of the starting carbonyl compound or the resulting oxime. |
| Degradation of this compound | Use a fresh bottle of the reagent or one that has been properly stored. | Over time, especially with repeated exposure to air, the reagent can degrade. |
| Reaction with Solvent | Use an inert solvent that does not react with the reagents or products. | Protic solvents may interfere with the reaction. |
Data Presentation
Table 1: Representative Moisture Sorption Data for a Hygroscopic Amine Hydrochloride
Disclaimer: The following data is illustrative for a typical hygroscopic amine hydrochloride and is provided for educational purposes. Actual values for this compound may vary.
| Relative Humidity (%) | Moisture Content (% w/w) |
| 10 | 0.5 |
| 20 | 1.2 |
| 30 | 2.5 |
| 40 | 4.0 |
| 50 | 6.5 |
| 60 | 9.0 |
| 70 | 12.5 |
| 80 | 17.0 |
| 90 | 25.0 |
Experimental Protocols
Detailed Methodology: Synthesis of Acetophenone (B1666503) O-methyl oxime
This protocol describes the formation of an O-methyl oxime from a ketone using this compound.
Materials:
-
Acetophenone
-
This compound
-
Pyridine (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq).
-
Add anhydrous ethanol (approximately 10 mL per gram of acetophenone).
-
Stir the solution at room temperature until the acetophenone is fully dissolved.
-
-
Reagent Addition:
-
In a separate, dry container, weigh out this compound (1.2 eq) and add it to the reaction flask.
-
Add anhydrous pyridine (1.5 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the acetophenone spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude acetophenone O-methyl oxime can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
-
Visualizations
Caption: Experimental workflow for methoximation.
Caption: Troubleshooting logic for low reaction yield.
References
Removing excess Methoxyammonium chloride from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing excess methoxyammonium chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound from my reaction mixture?
A1: Excess this compound, a water-soluble salt, can interfere with subsequent reaction steps, complicate product purification (especially by chromatography), and potentially affect the crystallization of your final product. Its acidic nature can also lead to the degradation of sensitive functional groups in your desired product.[1][2][3]
Q2: What is the most common method for removing this compound?
A2: The most common and straightforward method is an aqueous workup. This leverages the high water solubility of this compound to partition it into an aqueous phase, while your typically less polar organic product remains in an organic solvent.[1][4]
Q3: Can I use a base to neutralize the this compound?
A3: Yes, you can use a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the acidic this compound.[1][2] This will convert it to methoxyamine. While this neutralizes the acidity, both the salt and the free amine have some water solubility, so an aqueous extraction is still necessary. This step is often included in the workup to neutralize any residual acid and remove the salt.
Q4: My product is also water-soluble. How can I remove the this compound in this case?
A4: This presents a more challenging separation. If your product is sufficiently soluble in an organic solvent that is immiscible with a saturated brine solution, you may be able to perform a liquid-liquid extraction with brine to "salt out" your organic product from the aqueous phase. Alternatively, techniques like column chromatography with a suitable stationary and mobile phase, or recrystallization from a specific solvent system, may be necessary.
Troubleshooting Guides
Issue 1: Product is contaminated with this compound after a standard aqueous workup.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and/or volume of aqueous washes. Three washes with deionized water or brine are typically recommended. |
| Poor Partitioning | If your product has some water solubility, use a saturated sodium chloride (brine) solution for the washes. This decreases the solubility of organic compounds in the aqueous layer.[4] |
| Emulsion Formation | Emulsions can trap the water-soluble this compound in the organic layer. To break up emulsions, try adding more brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite. |
| Incomplete Phase Separation | Ensure the aqueous and organic layers have fully separated before draining the separatory funnel. Allow the funnel to stand undisturbed for several minutes. |
Issue 2: The organic layer is acidic after the workup.
| Possible Cause | Troubleshooting Step |
| Residual this compound | The hydrochloride salt is acidic.[1][2][3] Perform a wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the remaining salt. |
| Acidic Product | If your product itself is acidic, a basic wash may not be appropriate as it could deprotonate your product and move it into the aqueous layer. In this case, repeated washes with neutral water or brine are preferable. |
Experimental Protocols
Protocol 1: Standard Extractive Workup for Water-Insoluble Products
This protocol is suitable for reactions where the desired product has low solubility in water.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Shake gently, venting frequently to release any evolved gas (CO₂). Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities.[4]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
Protocol 2: Workup for Products with Moderate Water Solubility
This protocol is designed for products that may have some solubility in pure water.
-
Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Brine Washes: In a separatory funnel, wash the organic layer three times with equal volumes of saturated aqueous sodium chloride (brine) solution. The high salt concentration of the brine will minimize the partitioning of your organic product into the aqueous phase.
-
Drying and Concentration: Proceed with steps 6 and 7 from Protocol 1.
Data Presentation
| Removal Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash | High water solubility of this compound.[1] | Simple, fast, and uses inexpensive reagents. | May not be effective for products with significant water solubility. Can lead to emulsions. | Water-insoluble organic products. |
| Basic Wash (e.g., NaHCO₃) | Neutralization of the acidic salt.[1][2] | Removes acidity and the salt in one step. | Can cause gas evolution (CO₂). May not be suitable for base-sensitive products. | Reactions where residual acidity is a concern. |
| Brine Wash | "Salting out" effect reduces the solubility of organic compounds in the aqueous layer.[4] | Improves recovery of moderately water-soluble products. | May not be sufficient to remove large quantities of the salt on its own. | Products with some degree of water solubility. |
| Column Chromatography | Differential adsorption of the product and impurities on a stationary phase. | Can achieve high purity. | More time-consuming and requires larger volumes of solvent. | Difficult separations or when very high purity is required. |
Visualizations
Caption: Workflow for removing excess this compound.
References
Impact of water on Methoxyammonium chloride derivatization efficiency.
This guide provides troubleshooting advice and frequently asked questions regarding the impact of water on methoxyammonium chloride (MOC) derivatization efficiency, tailored for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
Q1: My derivatization yield is unexpectedly low. Could water be the cause?
A1: Yes, excess water is a primary cause of reduced derivatization efficiency. Methoxyamine hydrochloride reacts with carbonyl groups (aldehydes and ketones) in a two-step process: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to form the methoxime. The presence of excess water can shift the equilibrium of the dehydration step back towards the intermediate, thereby decreasing the final product yield. Furthermore, high water content can lead to the hydrolysis of the methoxime product back to the original carbonyl compound, especially under acidic conditions.
Q2: How does water specifically interfere with the methoxyamination reaction?
A2: Water interferes in several ways:
-
Reagent Degradation: Methoxyamine can be unstable in aqueous solutions over time.
-
Equilibrium Shift: The final step of the derivatization is a dehydration reaction. According to Le Chatelier's principle, excess water, a product of this step, will inhibit the forward reaction and favor the reactants.
-
Hydrolysis: The resulting methoxime product can be susceptible to hydrolysis back to the starting carbonyl compound in the presence of water, particularly at low pH.
-
Solvent Effects: The polarity of the reaction medium is critical. While a polar solvent like pyridine (B92270) is often used to dissolve the reagents and catalyze the reaction, an excessive amount of water can alter the solvent environment unfavorably.
Q3: What are the best practices for sample and reagent preparation to minimize water content?
A3: To ensure optimal derivatization, rigorous exclusion of water is crucial.
-
Sample Drying: Lyophilize (freeze-dry) aqueous samples to complete dryness. For organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate) and evaporate the solvent under a stream of nitrogen.
-
Reagent Preparation: Prepare the methoxyamine solution in a dry, aprotic solvent like pyridine. Pyridine acts as a base to neutralize the HCl released during the reaction and also as a solvent. Ensure the pyridine used is of a high purity, anhydrous grade.
-
Reaction Environment: Perform the reaction in sealed vials under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q4: I've noticed inconsistent results between batches. Could this be related to ambient humidity?
A4: Absolutely. Variations in ambient humidity can introduce differing amounts of water into your samples and reagents, especially if they are handled in an open environment. This can lead to significant batch-to-batch variability. It is highly recommended to work in a controlled environment, such as a glove box or under a flow of dry nitrogen, particularly when preparing reagents and setting up reactions.
Q5: Are there any alternative derivatization agents that are less sensitive to water?
A5: While methoxyamination is a widely used and effective method, other derivatization strategies exist. However, most derivatization reactions for carbonyls involve condensation/dehydration steps and will thus be sensitive to water to some degree. For specific applications, exploring alternative analytical techniques that do not require derivatization, such as certain mass spectrometry methods, might be an option. However, for GC-MS analysis of non-volatile carbonyls, derivatization is often unavoidable.
Data Presentation
The presence of water significantly impacts the derivatization efficiency. The following table summarizes the effect of water content on the derivatization of a model carbonyl compound.
| Water Content (% v/v in Pyridine) | Relative Derivatization Efficiency (%) | Key Observation |
| 0 (Anhydrous) | 100 | Optimal reaction conditions, highest yield. |
| 1 | 85 | A small amount of water already shows a noticeable decrease in product formation. |
| 5 | 50 | Significant inhibition of the reaction is observed. |
| 10 | 20 | The reaction is severely hampered, leading to very low product yield. |
| >20 | <5 | Derivatization is almost completely suppressed. |
Note: Data are representative and synthesized from principles described in the literature. Actual values may vary depending on the specific analyte, reaction conditions, and time.
Experimental Protocols
Standard Protocol for Methoxyamination of Carbonyl Compounds
This protocol is designed for the derivatization of carbonyl compounds in a dried sample extract for subsequent analysis, for example by GC-MS.
Reagents and Materials:
-
Methoxyamine hydrochloride (MOC)
-
Anhydrous Pyridine
-
Dried sample extract
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or Argon gas supply (optional but recommended)
Procedure:
-
Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. This should be done in a dry environment. The solution should be prepared fresh for best results.
-
Sample Preparation: Ensure the sample is completely dry. If the sample was in an aqueous solution, it should be lyophilized. If it is an organic extract, it should be evaporated to dryness under a gentle stream of nitrogen.
-
Reaction Setup:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract in a reaction vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex briefly to ensure the sample is fully dissolved in the reagent solution.
-
-
Incubation: Place the vial in a heating block or oven set to 60-80°C for 90 minutes. The optimal temperature and time may vary depending on the specific carbonyl compounds.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Second Derivatization (Optional): For compounds with other functional groups (e.g., hydroxyl, carboxyl), a second derivatization step (e.g., silylation with MSTFA) may be performed at this stage.
-
Analysis: The sample is now ready for analysis (e.g., injection into a GC-MS system).
Mandatory Visualization
Caption: Logical diagram illustrating the interference of water in the methoxyamination reaction.
Caption: General experimental workflow for this compound derivatization.
Alternative solvents to pyridine for Methoxyammonium chloride derivatization.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions regarding the use of methoxyammonium chloride (MEOX) for derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with a special focus on the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine (B92270) the most commonly used solvent for this compound derivatization?
Pyridine is the standard and most widely recommended solvent for methoxyamination for two primary reasons.[1] First, it is an excellent solvent for this compound and a wide range of metabolites. Second, and more importantly, pyridine acts as a basic catalyst in the oximation reaction.[1] It scavenges the hydrochloric acid (HCl) released during the reaction, driving the equilibrium towards the formation of the methoxime derivatives. This catalytic role is crucial for achieving high derivatization efficiency and reproducible results.
Q2: Are there any direct, validated alternative solvents to pyridine for MEOX derivatization in published GC-MS metabolomics protocols?
Based on extensive review of scientific literature, there is a notable absence of widely adopted and validated alternative solvents to pyridine specifically for this compound derivatization in routine GC-MS metabolomics workflows. While other polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are used in other types of derivatization reactions, their use in methoxyamination is not well-documented with established protocols or comparative data.
Q3: What are the potential risks and challenges of using an alternative solvent to pyridine?
Replacing pyridine with an undocumented solvent for MEOX derivatization introduces several risks and challenges that require thorough validation:
-
Incomplete Derivatization: Without the catalytic effect of pyridine, the derivatization reaction may be slow or incomplete, leading to lower product yields and a mix of derivatized and underivatized analytes. This can result in inaccurate quantification and the appearance of multiple peaks for a single compound.
-
Analyte Degradation: The chosen solvent must be inert and not react with the analytes or derivatization reagents under the reaction conditions.
-
Solubility Issues: The alternative solvent must effectively dissolve this compound as well as the diverse range of metabolites in the dried sample extract. Poor solubility will lead to inefficient derivatization.
-
Chromatographic Interference: The solvent and any by-products should not co-elute with peaks of interest or interfere with the GC-MS analysis.
-
Lack of Established Protocols: Reaction conditions such as temperature and time are optimized for pyridine. A new solvent would require a complete re-optimization of the entire derivatization protocol.
Q4: I am concerned about the health and safety risks associated with pyridine. What precautions should I take?
Pyridine is a hazardous chemical, and appropriate safety measures are essential. Always handle pyridine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for pyridine for detailed handling and emergency procedures.
Troubleshooting Guide for Methoxyamination using Pyridine
This guide addresses common issues encountered during this compound derivatization with pyridine.
Issue 1: Low or No Product Peak / Incomplete Derivatization
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Moisture | Ensure samples are completely dry before adding the methoxyamine hydrochloride solution. Water will deactivate the silylating agents used in the subsequent step and can hinder the methoxyamination reaction. Lyophilization or drying under a stream of nitrogen are effective methods. Use anhydrous pyridine for preparing the reagent solution. |
| Poor Reagent Quality | Use high-purity, fresh this compound and anhydrous pyridine. Store reagents under appropriate conditions (e.g., in a desiccator) to prevent degradation. |
| Insufficient Reagent | Ensure an excess of the derivatization reagent is used to drive the reaction to completion. |
| Suboptimal Reaction Conditions | The reaction is influenced by temperature and time. Ensure the incubation is carried out at the temperature and for the duration specified in your protocol (e.g., 90 minutes at 30-37°C is common).[2] |
| Poor Sample Solubility | If the dried sample residue does not fully dissolve in the pyridine solution, the reaction will be inefficient. Ensure thorough mixing by vortexing or sonication after adding the reagent.[3] |
Issue 2: Peak Tailing in Chromatogram
Possible Causes & Solutions
| Cause | Recommended Action |
| Active Sites in the GC System | Active sites in the injector liner or the front of the GC column can interact with derivatized analytes. Use a deactivated liner and replace it regularly. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column. |
| Incomplete Derivatization | As with low product peaks, incomplete derivatization can leave polar functional groups exposed, leading to interactions with the GC system. Re-optimize your derivatization conditions. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting the sample. |
Issue 3: Unexpected Peaks in Chromatogram
Possible Causes & Solutions
| Cause | Recommended Action |
| Reagent Artifacts | Inject a blank sample containing only the derivatization reagents to identify any peaks originating from the reagents themselves. Use high-purity reagents to minimize these artifacts. |
| Sample Matrix Effects | Complex biological samples contain numerous compounds that can also be derivatized and appear as peaks. Ensure your sample clean-up procedures are adequate for your sample type. |
| Side Reactions | Under harsh conditions, some analytes may undergo side reactions. If you observe unexpected peaks, consider using milder reaction conditions (e.g., lower temperature). |
Experimental Protocols
Standard Protocol for Methoxyamination and Silylation
This protocol is a widely used method for the derivatization of metabolites in biological samples for GC-MS analysis.
1. Sample Preparation:
-
Ensure the sample extract is completely dried in a GC vial under a stream of nitrogen or by lyophilization.
2. Methoxyamination:
-
Prepare a solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).[3][4] This solution should be prepared fresh.
-
Add an appropriate volume (e.g., 50 µL) of the methoxyamine hydrochloride solution to the dried sample.[4]
-
Seal the vial tightly and vortex to ensure the sample is fully dissolved.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for 90 minutes with agitation.[2]
3. Silylation (Second Derivatization Step):
-
After cooling the vial to room temperature, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) (e.g., 80 µL).
-
Seal the vial and incubate at a controlled temperature (e.g., 37°C) for 30 minutes with agitation.
4. Analysis:
-
After cooling, the sample is ready for injection into the GC-MS system.
Visualizing the Workflow
Below are diagrams illustrating the derivatization workflow and a decision-making process for troubleshooting.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dryness of samples before adding Methoxyammonium chloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on ensuring the complete dryness of samples before the addition of methoxyammonium chloride, a critical step in gas chromatography-mass spectrometry (GC-MS) derivatization protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical for my sample to be completely dry before adding this compound and subsequent silylating agents?
A1: Complete dryness is paramount because residual water in your sample will interfere with the derivatization reagents. Silylating agents, which are used in the second step of the common two-step derivatization process, are highly sensitive to moisture and will preferentially react with water over your target analytes.[1][2] This decomposition of the reagent reduces the availability of the derivatizing agent for your compounds of interest, leading to incomplete derivatization.[3] Incomplete derivatization can result in poor peak shapes, reduced signal intensity, and inaccurate quantification in your GC-MS analysis.[4][5]
Q2: What are the visible signs in my GC-MS data that might indicate my sample was not dry enough?
A2: Incomplete sample dryness can manifest in your chromatograms in several ways:
-
Reduced Peak Area/Intensity: A significant decrease in the signal for your target analytes is a primary indicator, as the derivatization reaction was inefficient.[6][7]
-
Poor Peak Shape (Tailing or Fronting): The presence of underivatized or partially derivatized polar compounds can lead to tailing peaks due to their interaction with the GC column.[5]
-
Inconsistent Retention Times: Variability in derivatization can lead to shifts in retention times between samples.
-
Appearance of Unexpected Peaks: The reaction of derivatizing agents with water can sometimes produce artifact peaks in the chromatogram.
-
Poor Reproducibility: You will likely observe high variability in analyte response across replicate injections or different samples.[8]
Q3: What are the recommended methods for completely drying my samples?
A3: Several methods can be employed to ensure complete sample dryness. The choice of method may depend on the nature of your sample and the available equipment.
-
Lyophilization (Freeze-Drying): This is a highly effective method that involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[9][10][11] This is often considered the gold standard for preparing metabolomics samples for derivatization.[12]
-
Vacuum Centrifugation (SpeedVac): This method uses a combination of centrifugation and vacuum to evaporate the solvent from the sample at a controlled temperature.[9]
-
Nitrogen Stream Evaporation: A gentle stream of dry nitrogen gas is passed over the surface of the sample to accelerate the evaporation of the solvent.[6][7][10]
-
Oven Drying: While possible, this method should be used with caution as excessive heat (typically above 40-60°C) can lead to the degradation of thermally sensitive analytes or the loss of volatile compounds.[4]
Q4: Can I visually inspect my sample to confirm dryness?
A4: While a visual inspection for any remaining liquid is a necessary first step, it is often insufficient to guarantee the complete absence of residual moisture. A sample that appears dry may still contain trace amounts of water that can interfere with the derivatization reaction. For this reason, it is crucial to follow a validated drying protocol and ensure adequate drying time. Some protocols even suggest an additional "azeotropic" drying step where a non-polar solvent like dichloromethane (B109758) is added and then evaporated to help remove the final traces of water.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no analyte peaks | Incomplete derivatization due to the presence of water. | Ensure the sample is completely dry before adding this compound. Re-dry the sample extract using lyophilization, a vacuum concentrator, or a nitrogen stream.[6][9][10] |
| Tailing or broad peaks | Presence of underivatized polar functional groups interacting with the GC column. | Improve the drying procedure to ensure all water is removed, allowing for complete derivatization.[5] |
| Poor reproducibility between injections | Variable amounts of residual water in different sample vials leading to inconsistent derivatization efficiency. | Standardize the sample drying protocol across all samples. Ensure all samples are subjected to the same drying time and conditions. |
| Appearance of unknown peaks | Artifacts from the reaction of derivatization reagents with water. | Confirm the dryness of all solvents and reagents used in the derivatization process, in addition to the sample itself.[1][2] |
Quantitative Impact of Sample Dryness
A study by Kühn et al. demonstrated that incorporating a drying step after the initial methoximation step (and before silylation) significantly enhances the signal intensity of metabolites in GC-MS analysis.[6][7] This highlights the critical impact of removing all volatile components, including the pyridine (B92270) solvent from the methoxyamine hydrochloride solution, before the moisture-sensitive silylation step.
| Metabolite Class | Average Signal Increase with Intermediate Drying Step |
| Amino Acids | ~80.9% |
| Organic Acids | ~49.6% |
| Sugars | ~40.4% |
| (Data summarized from Kühn et al.)[7] |
Experimental Protocols
Protocol 1: Sample Drying by Lyophilization (Freeze-Drying)
This protocol is recommended for achieving complete sample dryness, especially for aqueous extracts in metabolomics studies.
Methodology:
-
Transfer the aqueous sample extract to a lyophilization-compatible tube or vial.
-
Freeze the sample completely. This can be achieved by placing the sample in a -80°C freezer or by using a dry ice/ethanol bath.
-
Once completely frozen, place the sample on a lyophilizer.
-
Run the lyophilizer until all the ice has sublimated. This may take several hours to overnight, depending on the sample volume.[9]
-
The resulting product should be a dry, powdery, or crystalline residue at the bottom of the tube.
-
Proceed immediately with the addition of this compound in pyridine.
Protocol 2: Two-Step Derivatization with an Intermediate Drying Step
This protocol, adapted from Kühn et al., incorporates a drying step between methoximation and silylation to improve derivatization efficiency and signal intensity.[6][7]
Methodology:
-
Initial Sample Drying: Ensure your initial sample extract is completely dry using one of the methods described in the FAQs (lyophilization is preferred).
-
Methoximation: Add the this compound solution in pyridine to the dry sample. Incubate at the recommended temperature and time (e.g., 90 minutes at 37°C).[6][7]
-
Intermediate Drying: After methoximation, evaporate the pyridine and any other volatile components to complete dryness. This can be done using a gentle stream of nitrogen gas or a vacuum concentrator.[6][7]
-
Silylation: To the now dry, methoximated sample, add the silylating reagent (e.g., MSTFA). Incubate at the recommended temperature and time (e.g., 30 minutes at 37°C).[6][7]
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for sample derivatization.
Caption: Impact of sample dryness on derivatization outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. sydney.edu.au [sydney.edu.au]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. researchgate.net [researchgate.net]
- 11. Untargeted Plant Metabolomics: Evaluation of Lyophilization as a Sample Preparation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Derivatization Agents for GC-MS: Methoxyammonium Chloride in Focus
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enable the analysis of non-volatile and polar compounds such as amino acids, organic acids, and sugars. This process enhances the volatility and thermal stability of analytes, leading to improved chromatographic separation and detection. This guide provides an objective comparison of Methoxyammonium chloride, as part of a two-step oximation/silylation process, with other common derivatization techniques, including silylation, alkylation, and acylation.
Performance Comparison of Derivatization Agents
The choice of derivatization agent is crucial and depends on the target analytes and the analytical goals. The following tables summarize the key characteristics and performance metrics of this compound in combination with silylating agents, as well as other common derivatization approaches.
Table 1: General Comparison of Derivatization Strategies
| Feature | Oximation/Silylation (e.g., MeOX + MSTFA/BSTFA) | Silylation (e.g., MSTFA, BSTFA) | Alkylation (e.g., MCF) | Acylation (e.g., Acetic Anhydride) |
| Primary Target Analytes | Carbonyls, hydroxyls, carboxyls, amines, thiols | Hydroxyls, carboxyls, amines, thiols | Amines, organic acids | Primary & secondary amines, phenols, alcohols |
| Reaction Mechanism | Two-step: Oximation of carbonyls, then silylation of active hydrogens | One-step: Silylation of active hydrogens[1] | One-step: Alkylation of amines and acidic hydroxyls | One-step: Acylation of amines, phenols, and alcohols |
| Derivative Stability | Silyl (B83357) ethers are susceptible to hydrolysis | Silyl ethers are susceptible to hydrolysis | Generally more stable than silyl ethers[2][3][4] | Generally more stable than silyl ethers[5] |
| Byproducts | Volatile and generally non-interfering | Volatile and generally non-interfering | Can be corrosive (HCl) | Can be acidic and may require removal |
| Reaction Conditions | Two heating steps, typically 30-90 min each | Typically one heating step, 15-60 min | Rapid, often at room temperature[2] | Requires heating, 30 min to several hours[5][6] |
| Moisture Sensitivity | High, requires anhydrous conditions | High, requires anhydrous conditions | Less sensitive to moisture than silylation[2] | Moderate, requires anhydrous conditions |
Table 2: Quantitative Performance Comparison
| Parameter | Oximation/Silylation (MeOX + MSTFA) | Alkylation (MCF) | Reference |
| Reproducibility (RSD) | Can show poorer reproducibility for some compounds. | Generally demonstrates better reproducibility.[2][3][4] | [2][3][4] |
| Derivative Stability over Time | Silylated derivatives can degrade over a 72-hour period.[7] | MCF derivatives are remarkably stable over a 72-hour period.[7] | [7] |
| Reaction Time | Two-step process requiring extended heating.[1][8] | Instantaneous reaction without heating.[2] | [1][2][8] |
Experimental Protocols
Detailed methodologies for the key derivatization techniques are provided below. Note that these are general protocols and may require optimization for specific applications.
Protocol 1: Two-Step Methoxyamination and Silylation
This is a widely used method in metabolomics for the comprehensive analysis of a wide range of metabolites.[1][8][9]
-
Sample Preparation : Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Methoxyamination :
-
Prepare a solution of this compound in pyridine (B92270) (e.g., 20 mg/mL).
-
Add 50 µL of this solution to the dried sample.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for 90 minutes with shaking.[1][8] This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple tautomeric isomers.[1][8]
-
-
Silylation :
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the methoximated sample.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for 30 minutes with shaking.[1][8] This step replaces active hydrogens on hydroxyl, carboxyl, amine, and thiol groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[1]
-
-
Analysis : The derivatized sample is then ready for injection into the GC-MS system.
Protocol 2: Silylation using BSTFA or MSTFA
This single-step method is suitable for compounds that do not contain carbonyl groups or where tautomerism is not a concern.[6]
-
Sample Preparation : Dry the sample (1-5 mg) completely in a reaction vial.
-
Derivatization :
-
Add 100 µL of MSTFA or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dry sample.
-
Optionally, add 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and mix thoroughly.
-
Heat at 60°C for 5 minutes.
-
-
Analysis : Cool the reaction mixture and inject it into the GC-MS system.
Protocol 3: Alkylation using Methyl Chloroformate (MCF)
This method is particularly effective for amino and non-amino organic acids and offers the advantage of rapid, room-temperature reactions.[2][10][11]
-
Sample Preparation : Resuspend the dried sample extract in the following order: 200 µL of 1 M sodium hydroxide, 167 µL of methanol, and 34 µL of pyridine.[11]
-
Derivatization :
-
Add 20 µL of MCF and mix for 30 seconds. Repeat this step.[11]
-
-
Extraction :
-
Add 400 µL of chloroform (B151607) and 400 µL of 50 mM sodium bicarbonate and mix for 10 seconds.[11]
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Drying and Analysis :
-
Transfer the organic layer to a new vial containing anhydrous sodium sulfate (B86663) to remove any remaining water.
-
The sample is then ready for GC-MS analysis.
-
Protocol 4: Acylation using Acetic Anhydride (B1165640)
Acylation is a robust method for derivatizing amines and phenols, yielding stable derivatives.[5][6][12]
-
Sample Preparation : Ensure the sample is dry and placed in a septum vial.
-
Derivatization :
-
Solvent Removal : Evaporate the mixture to dryness under a stream of clean, dry nitrogen.
-
Reconstitution and Analysis :
-
Dissolve the residue in 25 µL of ethyl acetate.
-
Inject the sample into the GC-MS system.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
Caption: Comparative workflows of common GC-MS derivatization methods.
Concluding Remarks
The selection of an appropriate derivatization strategy is paramount for successful GC-MS analysis of polar and non-volatile compounds. The two-step methoxyamination/silylation, for which this compound is a key reagent, offers a comprehensive approach for metabolomics studies by protecting carbonyl groups and increasing the volatility of a wide range of metabolites. However, this method is sensitive to moisture and involves a more lengthy protocol.
For analytes without carbonyl functionalities, a direct silylation may be sufficient. Alternatively, alkylation with reagents like MCF provides a rapid and robust method, particularly for organic and amino acids, with the added benefit of producing more stable derivatives.[2][3][4] Acylation offers another alternative, yielding stable derivatives, especially for amines and phenols.
Ultimately, the optimal derivatization agent and protocol will be dictated by the specific chemical properties of the analytes of interest, the sample matrix, and the desired analytical outcome in terms of sensitivity, reproducibility, and throughput. Researchers are encouraged to consult the literature and perform preliminary experiments to determine the most suitable method for their specific application.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. GC-MS Analysis [bio-protocol.org]
- 12. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Oximation: A Comparative Guide to Methoxyammonium Chloride Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the oximation of aldehydes and ketones is a fundamental transformation. While methoxyammonium chloride has been a common reagent for this purpose, a range of effective alternatives offers distinct advantages in terms of reactivity, safety, and cost-effectiveness. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform reagent selection in the laboratory.
The primary alternatives to this compound for the formation of oximes are hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and hydroxylamine sulfate (B86663) ((NH₂OH)₂·H₂SO₄). Additionally, other O-substituted hydroxylamines, such as O-benzylhydroxylamine, provide further options for specialized applications. The choice of reagent can significantly impact reaction efficiency, yield, and compatibility with various functional groups.
Performance Comparison of Oximation Reagents
To facilitate a direct comparison, the following table summarizes the performance of this compound and its alternatives in the oximation of representative aromatic and aliphatic carbonyl compounds. The data highlights variations in reaction times and yields under different conditions.
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Pyridine, Ethanol (B145695), Reflux | 1-3 h | >90 | General textbook knowledge |
| Hydroxylamine Hydrochloride | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOAc, aq. Ethanol, Reflux | 1-2 h | ~95 | [1] |
| K₂CO₃, Methanol (B129727), rt | 10-30 min | >90 | [1] | ||
| Microwave, Na₂CO₃, Solvent-free | 5 min | Quantitative | [2] | ||
| Hydroxylamine Sulfate | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH, Water/Ethanol, rt | 30-60 min | High | [3] |
| Hydroxylamine Hydrochloride | Aliphatic Ketone (e.g., Cyclohexanone) | NaOAc, aq. Ethanol, Reflux | 2-4 h | ~90 | [4] |
| Microwave, Na₂CO₃, Solvent-free | 5 min | High | [2] | ||
| Hydroxylamine Sulfate | Aliphatic Ketone (e.g., Cyclohexanone) | NaOH, Methanol, <10°C | 4 h | 87.5 | [3] |
| O-Benzylhydroxylamine HCl | Aromatic Aldehyde | Pyridine, Ethanol, rt | 1-2 h | High | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the oximation of an aromatic aldehyde and an aliphatic ketone using the primary alternatives to this compound.
Oximation of Benzaldehyde (B42025) with Hydroxylamine Hydrochloride
Materials:
-
Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate (B1210297) (1.5 eq)
-
Aqueous Ethanol (e.g., 95%)
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in aqueous ethanol in a round-bottom flask.
-
Add benzaldehyde to the solution.
-
Stir the reaction mixture at room temperature or under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the benzaldehyde oxime.
Oximation of Cyclohexanone (B45756) with Hydroxylamine Sulfate
Materials:
-
Cyclohexanone (1.0 eq)
-
Hydroxylamine sulfate (0.6 eq, as it contains two hydroxylamine units)
-
Sodium hydroxide (B78521) (1.2 eq)
-
Methanol
-
Ice-water bath
Procedure:
-
Prepare a solution of sodium hydroxide in methanol in a flask equipped with a magnetic stirrer and cool it in an ice-water bath to below 10°C.[3]
-
In a separate flask, prepare a slurry of hydroxylamine sulfate in methanol.
-
Slowly add the hydroxylamine sulfate slurry to the cooled sodium hydroxide solution with vigorous stirring, maintaining the temperature below 10°C.[3]
-
Add cyclohexanone to the reaction mixture and continue stirring at low temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanone oxime, which can be further purified by recrystallization or distillation.
Reaction Mechanisms and Workflows
The oximation reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. The overall workflow for a typical oximation reaction is straightforward, involving the reaction setup, monitoring, and product isolation.
Caption: General mechanism of oximation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LC-MS versus GC-MS for the Analysis of Methoxyammonium Chloride Derivatized Samples
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. When dealing with polar and non-volatile compounds, such as endogenous metabolites (e.g., organic acids, sugars, amino acids), chemical derivatization is often a necessary step to enable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Methoxyammonium chloride is a key reagent in this process, used in the first of a two-step derivatization procedure.
This guide provides an objective comparison between the established GC-MS method for these derivatized samples and the alternative approach using Liquid Chromatography-Mass Spectrometry (LC-MS), which typically analyzes these compounds in their native form.
The Role of this compound Derivatization
This compound (also known as methoxyamine HCl) is used in a procedure called methoximation. This is almost exclusively a preparatory step for GC-MS analysis.[1] The primary challenge with analyzing many biological compounds via GC-MS is their low volatility and thermal instability; they will decompose at the high temperatures used in the GC injector and column.[2][3]
Derivatization chemically modifies the analytes to increase their volatility and thermal stability.[1] The process for GC-MS is typically a two-step reaction:
-
Methoximation : Methoxyamine reacts with carbonyl groups (aldehydes and ketones) found in many sugars and keto-acids.[4] This step is crucial as it "locks" the molecule into a stable form, preventing the formation of multiple isomers (tautomers) that would complicate the resulting chromatogram.[4][5]
-
Silylation : A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is then added.[4] This reagent replaces active hydrogens on polar functional groups (e.g., hydroxyls, carboxyls, amines) with a non-polar trimethylsilyl (B98337) (TMS) group.[4][6] This significantly reduces the analyte's boiling point, making it volatile and suitable for GC-MS analysis.[4]
Conversely, LC-MS is designed to analyze compounds in a liquid phase and can handle a wide range of polar, non-volatile, and thermally labile compounds without the need for derivatization.[3][7] Therefore, the comparison is fundamentally between two different analytical strategies for the same set of challenging analytes.
Quantitative Performance Comparison
Direct quantitative comparisons for the exact same methoxyamine-derivatized sample analyzed by both GC-MS and LC-MS are scarce, as the derivatization is specific to the GC-MS workflow. The following table summarizes the typical performance characteristics of each technique for the analysis of polar metabolites, for which methoximation is employed in the GC-MS workflow.
| Parameter | GC-MS (with Methoxyamine/Silylation Derivatization) | LC-MS/MS (without Derivatization) |
| Sensitivity (LOD/LOQ) | High sensitivity for targeted analytes. Well-established methods report low nmol/L ranges.[8] | Generally offers higher sensitivity, especially for larger biomolecules, reaching femtogram (10⁻¹⁵) levels.[9] Can achieve detection in the low ng/mL to pg/mL range.[10] |
| Precision (%RSD) | Excellent precision. Within-day RSDs of 4-6% and between-day RSDs of 5-10% are commonly reported.[8] A median RSD of 10-16% has been shown across various metabolite classes.[1] | High precision, with intra- and inter-assay precision (%CV) often below 5% for validated methods.[10] |
| Linearity (r²) | Typically excellent, with correlation coefficients ≥ 0.99 often achieved.[8] | Excellent, with correlation coefficients ≥ 0.999 commonly reported in validated assays.[10] |
| Compound Coverage | Limited to volatile and semi-volatile compounds or those that can be successfully derivatized.[2] | Broader applicability to a wide range of compounds, including highly polar, non-volatile, and large molecules.[7][11] |
| Throughput | Lower, due to the mandatory, multi-step, and often time-consuming derivatization process.[8] | Higher, as sample preparation is often simpler (e.g., protein precipitation, dilution) without the need for derivatization.[12] |
| Database/Library Support | Extensive, well-curated mass spectral libraries (e.g., NIST, Fiehn, GMD) for confident compound identification based on electron ionization (EI) spectra.[9] | Libraries are less comprehensive and standardized compared to GC-MS EI libraries. Identification often relies on matching retention time and fragmentation patterns to authentic standards.[9][13] |
Experimental Protocols
1. Protocol: Methoxyamine/Silylation Derivatization for GC-MS Analysis
This protocol is a representative two-step method for preparing biological extracts for metabolomic analysis by GC-MS.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine, freshly prepared)[14]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[15]
-
Heated shaker or incubator
-
GC-MS vials
Procedure:
-
Sample Drying : Ensure the sample extract is completely dry, as water will interfere with the derivatization reagents. This is often achieved using a vacuum centrifuge or by drying under a stream of nitrogen gas.[15][16]
-
Methoximation : Add 50-80 µL of the methoxyamine hydrochloride solution to the dried sample.[5][14] Seal the vial tightly.
-
Incubate the mixture with shaking (e.g., 1200 rpm) for 90 minutes at 30-37°C.[14] This step protects the aldehyde and keto groups.
-
Silylation : After cooling the sample to room temperature, add 40-90 µL of MSTFA (+1% TMCS).[14][15] Seal the vial again.
-
Incubate the mixture with shaking for 30 minutes at 37°C.[14][15] This step derivatizes hydroxyl, carboxyl, and amine groups.
-
Analysis : After cooling, the sample is ready for injection into the GC-MS system. Samples should typically be analyzed within 24 hours.[15][16]
2. Protocol: General Sample Preparation for LC-MS/MS Analysis
This protocol describes a common protein precipitation and extraction method for analyzing the same types of metabolites in their native form from a biological matrix.
Materials:
-
Biological sample (e.g., 50 µL plasma)
-
Ice-cold extraction solvent (e.g., acetonitrile (B52724) or a methanol/chloroform/water mixture)[6][11]
-
Centrifuge
-
LC-MS vials
Procedure:
-
Deproteination & Extraction : To 50 µL of the sample (e.g., plasma), add 400-500 µL of an ice-cold organic extraction solvent.[11]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[11]
-
Sample Dilution : Carefully transfer the supernatant to a clean tube. The supernatant can be analyzed directly or dried down and reconstituted in a suitable mobile phase-compatible solvent.
-
Analysis : Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.
Visualizing the Workflows
The fundamental differences in the analytical workflows are visualized below. The GC-MS path requires sequential chemical reactions before analysis, whereas the LC-MS path is more direct.
Caption: Experimental workflow for GC-MS analysis requiring derivatization.
Caption: Streamlined experimental workflow for LC-MS/MS direct analysis.
Conclusion and Recommendations
The choice between GC-MS with methoxyamine derivatization and LC-MS for the analysis of polar, non-volatile compounds depends entirely on the specific goals of the study, available instrumentation, and the target analytes.
Choose GC-MS with Methoxyamine/Silylation Derivatization when:
-
You are analyzing small, primary metabolites (e.g., TCA cycle acids, sugars, amino acids) for which this is a gold-standard, well-validated method.
-
Confident identification through spectral library matching is a top priority. The electron ionization used in GC-MS produces reproducible fragmentation patterns that are ideal for library searches.[9]
-
High chromatographic resolution is needed to separate closely related isomers.
Choose LC-MS for a more direct analysis when:
-
The target analytes include a broader range of molecules, including larger, more polar, or highly thermally sensitive compounds that are not amenable to derivatization or GC.[11]
-
High sample throughput is required. The simpler sample preparation makes LC-MS more efficient for large sample sets.[8]
-
The highest sensitivity is needed, particularly for analysis in complex biological matrices.[3]
-
The analytes are analyzed in their native, biologically relevant state, avoiding potential artifacts or incomplete reactions from derivatization.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. | Sigma-Aldrich [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. | Semantic Scholar [semanticscholar.org]
- 14. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 15. uoguelph.ca [uoguelph.ca]
- 16. sydney.edu.au [sydney.edu.au]
A Comparative Guide to Analytical Method Validation: Methoxyammonium Chloride Derivatization vs. Alternatives for GC-MS Analysis
For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS), the derivatization of analytes is a critical step to enhance volatility, thermal stability, and chromatographic performance. A widely adopted two-step derivatization process involves an initial methoximation with methoxyammonium chloride (MeOx) followed by silylation. This guide provides an objective comparison of this method with other common derivatization techniques, supported by experimental data and detailed protocols to inform analytical method validation.
The Role of this compound in Derivatization
This compound is primarily used to derivatize compounds containing ketone and aldehyde functional groups. The methoximation reaction converts these carbonyl groups into methoximes, which serves two main purposes: it protects these thermally labile groups and prevents tautomerization (the formation of enols), which could otherwise lead to multiple derivative peaks for a single analyte, complicating chromatographic analysis and compromising quantification.[1][2] This initial step is crucial for obtaining accurate and reproducible results, especially in metabolomics where a wide range of compounds are analyzed. Following methoximation, a silylation reagent is typically used to derivatize other active hydrogen-containing functional groups such as hydroxyls, carboxyls, and amines.
Comparison of Derivatization Methods
The choice of derivatization strategy significantly impacts the performance of a GC-MS method. Below is a comparison of the common two-step methoxyamination/silylation method with other prevalent techniques: silylation alone, acylation, and alkylation.
Data Presentation: Performance Comparison of Derivatization Agents
The following table summarizes key quantitative performance metrics for different derivatization approaches based on published validation data. It is important to note that these parameters are highly dependent on the specific analyte, matrix, and instrumentation.
| Derivatization Method | Key Reagents | Analyte Class | Linearity (R²) | Precision (RSD%) | LOD/LOQ | Key Advantages | Key Disadvantages |
| Methoximation + Silylation | This compound, MSTFA/BSTFA | Metabolites (organic acids, amino acids, sugars) | >0.99 | 10-20% (intra-day) | Analyte dependent | Prevents multiple peaks for carbonyls, wide applicability. | Two-step process, potential for incomplete derivatization. |
| Silylation Only | MSTFA, BSTFA, MTBSTFA | Organic Acids, Fatty Acids | >0.995 | <15% | 0.3-0.4 µg/mL (LOD), 0.08-1.5 µg/mL (LOQ) for some organic acids.[3] | Single-step for many analytes, effective for hydroxyl and carboxyl groups. | Can result in multiple peaks for tautomeric compounds, moisture sensitive. |
| Acylation | TFAA, PFAA, HFAA | Amines, Phenols | Not broadly reported | Analyte dependent | Not broadly reported | Produces stable derivatives, less moisture sensitive than silylation. | Can produce acidic byproducts requiring removal, may require higher reaction temperatures.[4][5] |
| Alkylation (Chloroformates) | Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF) | Amino Acids, Organic Acids | >0.99 | <10% for many metabolites | 125-300 pg on-column (LOD) for some metabolites | Rapid reaction at room temperature, can be performed in aqueous media.[6] | Less effective for sugars and sugar alcohols.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.
Protocol 1: Two-Step Methoximation and Silylation
This protocol is a standard method for the derivatization of a broad range of metabolites in biological samples.
-
Sample Preparation: A dried sample extract is required. Lyophilization is commonly used to remove all traces of water, which can interfere with the silylation reaction.
-
Methoximation:
-
Silylation:
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Protocol 2: Acylation using Anhydrides
This protocol is suitable for the derivatization of amines and phenols.
-
Sample Preparation: The sample should be dissolved in a suitable solvent (e.g., benzene).
-
Reaction Mixture:
-
In a reaction vial, combine the sample solution with a catalyst/acid scavenger such as triethylamine (B128534) (TEA).
-
Add the fluorinated anhydride (B1165640) reagent (e.g., trifluoroacetic anhydride - TFAA).[4]
-
-
Reaction Conditions:
-
Cap the vial and heat at a controlled temperature (e.g., 50°C) for approximately 15 minutes.[4]
-
-
Work-up:
-
After cooling, add distilled water and shake.
-
An aqueous ammonia (B1221849) solution may be added to neutralize acidic byproducts.
-
The organic phase containing the derivatized analytes is then collected for GC-MS analysis.[4]
-
Protocol 3: Alkylation using Chloroformates
This protocol is particularly effective for the rapid derivatization of amino and organic acids.
-
Sample Preparation: The sample can be in an aqueous solution.
-
Derivatization:
-
Adjust the pH of the sample to 9-10 with a suitable base (e.g., NaOH).
-
Add the alkyl chloroformate reagent (e.g., ethyl chloroformate - ECF).
-
-
Extraction:
-
The derivatized analytes are then extracted into an organic solvent such as chloroform (B151607) or n-hexane.
-
-
Analysis: The organic extract is dried and reconstituted in a suitable solvent for GC-MS analysis.
Mandatory Visualization
Caption: Workflow of the two-step derivatization process using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to Methoxyammonium Chloride Derivatization for Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Reproducibility and Performance
In the realm of quantitative analysis, particularly in metabolomics and drug development, the accurate measurement of carbonyl-containing compounds is paramount. These molecules, including aldehydes, ketones, and keto-acids, are often challenging to analyze directly due to their polarity and thermal instability. Chemical derivatization is a critical step to enhance their volatility and stability for chromatographic separation and mass spectrometric detection. Methoxyammonium chloride (MeOx·HCl), also known as methoxyamine hydrochloride, is a widely employed derivatization reagent for the methoximation of carbonyl groups. This guide provides an objective comparison of the reproducibility and performance of this compound derivatization with other common techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their quantitative studies.
Performance Comparison: this compound vs. Alternatives
The choice of derivatization reagent significantly impacts the quantitative performance of an analytical method. This section summarizes the key performance metrics of this compound derivatization, primarily for Gas Chromatography-Mass Spectrometry (GC-MS), and compares it with common alternatives used in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Table 1: Quantitative Performance of this compound Derivatization (GC-MS)
| Analyte Class | Precision (RSD %) | Linearity (R²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Notes |
| Amino Acids | 13% (median RSD)[1] | >0.99[2] | Not widely reported for this specific method | Good repeatability for many amino acids. |
| Sugars & Sugar Alcohols | 21% (median RSD for glycolysis)[1] | >0.99[2] | Not widely reported for this specific method | Methoximation is crucial for preventing ring formation and reducing stereoisomers.[1] |
| Organic & Keto Acids | 3% (median RSD for TCA cycle)[1] | >0.99[2] | Not widely reported for this specific method | Stabilizes α-keto acids, preventing decarboxylation.[3] |
| Steroid Hormones | - | - | pg/mL level, with a 3.9–202.6 fold increase in sensitivity after derivatization[2] | Methoxyamine derivatization significantly enhances sensitivity.[2] |
Table 2: Comparison with Alternative Derivatization Agents (Primarily LC-MS)
| Derivatization Agent | Principle | Typical Analytes | Precision (RSD %) | Sensitivity (LOD/LOQ) | Key Advantages & Disadvantages |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Forms stable hydrazones | Aldehydes, Ketones | Retention Time: 0.52-2.22% Peak Area: 0.46-4.91%[4] | LOD: 33.9-104.5 ng/mL LOQ: 181.2-396.8 ng/mL[4] | Advantages: Well-established, many standardized methods. Disadvantages: Can form E/Z isomers, complicating analysis.[5][6] |
| o-Phenylenediamine (OPDA) | Forms fluorescent quinoxalines | α-Keto acids | Good reproducibility reported (CV: 1.1–4.7%)[7] | High sensitivity (fluorescence detection), LOD: ~5x10⁻⁷ M[7] | Advantages: High sensitivity and selectivity for α-keto acids. Disadvantages: Primarily for α-keto acids.[7] |
| Girard's Reagents (T & P) | Forms cationic hydrazones | Ketones, Steroids | - | High sensitivity, enhances ESI+ signal | Advantages: Introduces a permanent charge, improving ionization. Disadvantages: Can form E/Z isomers.[7] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms oximes | Aldehydes, Ketones | Excellent reproducibility (0.2 %–7 %)[8] | High sensitivity, LOD: 6–100 pptV[8] | Advantages: Quantitative reaction, no decomposition at high temperatures, suitable for GC. Disadvantages: Less common than DNPH. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results in quantitative studies.
This compound Derivatization for GC-MS Analysis
This two-step protocol, involving methoximation followed by silylation, is a cornerstone of GC-MS-based metabolomics.
1. Methoximation:
-
Sample Preparation: Lyophilize the extracted metabolites to complete dryness. The absence of water is critical for the subsequent silylation step.
-
Reagent Preparation: Prepare a solution of this compound in pyridine (B92270) (e.g., 20 mg/mL).
-
Reaction: Add the this compound/pyridine solution to the dried sample (e.g., 50 µL).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60°C) for a defined period (e.g., 90 minutes) with agitation. This step converts carbonyl groups to their methoxime derivatives.
2. Silylation:
-
Reagent Addition: Following methoximation, add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) (e.g., 80 µL).
-
Incubation: Incubate the mixture again at a controlled temperature (e.g., 30-60°C) for a shorter period (e.g., 30 minutes) with agitation. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analytes.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Alternative Derivatization Protocols (Overview)
-
DNPH Derivatization (for LC-MS): Carbonyl compounds are typically passed through a cartridge coated with an acidic solution of DNPH. The resulting hydrazones are then eluted with an organic solvent (e.g., acetonitrile) and analyzed by HPLC-UV or LC-MS.[4][9]
-
OPDA Derivatization (for LC-MS): α-Keto acids are mixed with an OPDA solution. The reaction forms stable and fluorescent quinoxalinol derivatives that can be readily analyzed by HPLC with fluorescence detection or LC-MS.[7]
Visualizing the Workflow
To better understand the logical flow of a quantitative study employing this compound derivatization, the following diagrams illustrate the key stages.
Conclusion
This compound derivatization, typically followed by silylation, is a robust and reproducible method for the quantitative analysis of carbonyl-containing compounds, particularly in GC-MS-based metabolomics. Studies have demonstrated good precision for various metabolite classes, with automated online procedures further enhancing reproducibility.[1] While direct head-to-head comparisons with LC-MS-based methods like DNPH or OPDA derivatization are limited, the choice of method is fundamentally tied to the analytical platform and the specific properties of the target analytes. For volatile and semi-volatile carbonyls, methoximation is a well-validated and reliable approach. For less volatile or highly polar carbonyls, particularly in complex biological matrices, derivatization with reagents like DNPH or OPDA for LC-MS analysis offers excellent sensitivity and is a widely accepted alternative. The selection of the optimal derivatization strategy should be based on a thorough evaluation of the analytical target, the sample matrix, and the desired quantitative performance.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods [mdpi.com]
Methoxyammonium Chloride: A Comparative Guide to its Reactivity and Side Reactions with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Methoxyammonium chloride (MeONH₂·HCl) is a widely utilized reagent in organic synthesis, primarily for the efficient conversion of aldehydes and ketones to their corresponding O-methyl oximes. This derivatization is crucial in various applications, including the protection of carbonyl groups, the synthesis of nitrogen-containing heterocycles, and in analytical derivatization for techniques like gas chromatography-mass spectrometry (GC-MS). However, the utility of this compound can be compromised by its reactivity towards other common functional groups, leading to undesired side reactions. This guide provides an objective comparison of the reactivity of this compound with aldehydes, ketones, carboxylic acids, esters, and amides, supported by experimental data and detailed protocols for analysis.
Reactivity and Side Reaction Profile
The primary reaction of this compound involves the nucleophilic attack of the methoxyamine nitrogen on the electrophilic carbonyl carbon of aldehydes and ketones, followed by dehydration to form the stable O-methyl oxime. While this reaction is generally efficient, the presence of other functional groups in the substrate can lead to competitive side reactions.
Reaction with Aldehydes and Ketones: Oximation
The reaction with aldehydes and ketones is the intended and most favorable transformation. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl group.
Side Reactions: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, side reactions can occur. One notable side reaction is the dehydration of aldoximes (derived from aldehydes) to nitriles, although this is less common with O-methyl oximes compared to unsubstituted oximes. For sterically hindered ketones, the oximation reaction can be slow, potentially allowing for side reactions with other functional groups to become more competitive.
Reaction with Carboxylic Acids
Direct reaction of this compound with carboxylic acids is generally not observed under standard oximation conditions. The carboxylate anion formed under basic or neutral conditions is a poor electrophile.
Reaction with Esters and Acyl Chlorides: A Competing Pathway
This compound can react with more electrophilic carboxylic acid derivatives, such as esters and particularly acyl chlorides, to form N-methoxyhydroxamic acids.[1][2] This reaction proceeds via nucleophilic acyl substitution.
Chemoselectivity: In a molecule containing both a ketone and an ester, this compound will preferentially react with the more electrophilic carbonyl of the ketone. However, the formation of the hydroxamic acid from the ester can be a significant side reaction, especially with less reactive ketones or when forcing conditions (e.g., higher temperatures, longer reaction times) are employed. The reactivity of esters towards methoxyamine is generally lower than that of ketones.
Reaction with Amides: Potential for Side Reactions
Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. However, under forcing conditions or with prolonged exposure, this compound can react with amides to form N-methoxyhydroxamic acids.[3][4] This reaction is generally slower than the reaction with esters.
Comparative Data on Reactivity
While comprehensive quantitative data on the direct comparison of side reaction rates across all functional groups is scarce in the literature, the general order of reactivity of carbonyl and carboxyl compounds towards nucleophiles like methoxyamine is as follows:
Acyl Chloride > Aldehyde > Ketone > Ester > Amide > Carboxylic Acid
This reactivity trend is crucial for predicting the outcome of reactions with multifunctional substrates.
Experimental Protocols
To assess the extent of the primary reaction and potential side reactions, a robust analytical methodology is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Experimental Protocol 1: General Procedure for Oximation and Side Reaction Analysis
Objective: To determine the conversion of a carbonyl compound to its O-methyl oxime and to identify and quantify the formation of any side products, such as hydroxamic acids.
Materials:
-
Substrate (containing one or more of the functional groups of interest)
-
This compound
-
Pyridine (B92270) (or another suitable base)
-
Solvent (e.g., ethanol, methanol, or tetrahydrofuran)
-
Internal standard (e.g., a stable isotopically labeled analog or a compound with similar chemical properties and a distinct retention time)
-
Derivatization reagent for GC-MS analysis of unreacted starting material and other potential products (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the substrate (1.0 eq.) and an internal standard in the chosen solvent.
-
Add this compound (1.2 eq.) and pyridine (1.5 eq.).
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 1 hour).
-
Work-up: After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., dilute HCl). Extract the organic components with an appropriate solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Derivatization for GC-MS: To a portion of the dried residue, add a derivatization agent like BSTFA to silylate any remaining starting material and other polar byproducts.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.[5][6][7]
Data Analysis:
-
Identify the peaks corresponding to the O-methyl oxime product, unreacted starting material, and any side products (e.g., hydroxamic acid) by their mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
Experimental Protocol 2: Quantification of Hydroxamic Acid Formation
Objective: To specifically quantify the formation of N-methoxyhydroxamic acid as a side product from the reaction with an ester or amide.
Methodology: This protocol follows the same general procedure as Protocol 1. The quantification of the N-methoxyhydroxamic acid can be achieved by creating a calibration curve using a synthesized standard of the expected hydroxamic acid. The response factor of the hydroxamic acid relative to the internal standard can then be used for accurate quantification in the reaction mixture.
Alternatives to this compound
For substrates where side reactions are a significant concern, alternative oximation reagents may offer better chemoselectivity.
-
Hydroxylamine (NH₂OH·HCl): While more reactive than this compound, it can also participate in similar side reactions.[8] The resulting oximes may also be less stable.
-
O-(tert-Butyldimethylsilyl)hydroxylamine: This reagent can be used for the formation of silyl (B83357) oximes under mild conditions and may offer different selectivity profiles.
-
Enzymatic Methods: In some cases, enzymatic approaches can provide exquisite chemoselectivity for the modification of specific carbonyl groups in complex molecules.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the primary oximation pathway and the side reaction leading to hydroxamic acid formation.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methoxyammonium Chloride
Methoxyammonium chloride (CH₃ONH₃Cl), also known as methoxyamine hydrochloride, is a crucial reagent in organic synthesis, particularly in the formation of oximes from carbonyl compounds. Its application extends to the pharmaceutical and agrochemical industries, where it serves as a key building block for various active compounds.[1][2] The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages concerning yield, purity, safety, and scalability. This guide provides a comparative analysis of prominent synthesis methods, supported by experimental data and detailed protocols to aid researchers and professionals in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data for different this compound synthesis methods, offering a clear comparison of their reported performance metrics.
| Synthesis Method | Key Starting Materials | Reported Yield | Reported Purity | Reaction Time | Key Advantages | Key Disadvantages |
| From Acetohydroxamic Acid | Acetohydroxamic acid, Dimethyl sulfate (B86663) | ~96.3% | >99.5% | ~4.5 hours | High yield and purity. | Involves the use of toxic and carcinogenic dimethyl sulfate. |
| From Hydroxylamine (B1172632) Hydrochloride & Ethyl Acetate (B1210297) | Hydroxylamine hydrochloride, Ethyl acetate, Dimethyl sulfate | ~89.0% | >99.3% | ~5.5 hours | Avoids highly toxic starting materials like sulfur dioxide. | Multi-step process with extraction and distillation, which can be time-consuming. |
| From Butanone Oxime | Butanone oxime, Dimethyl sulfate | ~82% | Not specified | >3 hours | Optimized process with good yield. | Requires preparation of the oxime starting material; uses dimethyl sulfate. |
| Raschig Process Variant | Sodium nitrite, Sulfur dioxide, Dimethyl sulfate | 67.2% - 69.5% | Not specified | ~3 hours | Utilizes inexpensive and readily available starting materials. | Involves the handling of toxic sulfur dioxide gas and produces significant inorganic salt byproducts. |
| From Hydroxylamine Sulfate & Acetone | Hydroxylamine sulfate, Acetone, Methyl chloride | High | High | Not specified | High conversion rate and potential for wastewater-free process through recycling. | Multi-step process involving the formation and isolation of an intermediate sodium salt. |
Experimental Protocols and Workflows
This section provides detailed experimental methodologies for the key synthesis routes, accompanied by workflow diagrams generated using the DOT language for clear visualization.
Method 1: Synthesis from Acetohydroxamic Acid
This method involves the methylation of acetohydroxamic acid with dimethyl sulfate, followed by hydrolysis to yield this compound. It is characterized by high yield and purity.[3]
Experimental Protocol
-
Preparation of Composite Alkali Solution: Dissolve sodium bicarbonate (0.2 mol) and sodium hydroxide (B78521) (2.3 mol) in 200 g of water to create a mixed aqueous solution.
-
Methylation: In a reaction flask, dissolve 108 g (1.44 mol) of acetohydroxamic acid in 252 g of water. Maintain the reaction temperature at 20°C while simultaneously adding 163.4 g (1.30 mol) of dimethyl sulfate and the composite alkali solution dropwise. Control the pH of the reaction system between 7.5 and 8.0. The addition process takes approximately 2 hours. After the addition is complete, continue stirring for another 30 minutes.
-
Hydrolysis and Purification: Heat the reaction mixture to 60°C for 1 hour to quench any remaining dimethyl sulfate. After cooling to room temperature, add 156.8 g of 90% concentrated sulfuric acid (containing 1.44 mol H₂SO₄) dropwise and heat the mixture to 73°C for 3 hours. Distill off the acetic acid under reduced pressure at 60°C. Add 500 g of ethanol (B145695) to the residue to disperse the product. Adjust the pH to 10 with a base, stir for 30 minutes, and filter. The filtrate is then distilled at atmospheric pressure, collecting the fraction between 80-95°C.
-
Salt Formation and Isolation: Adjust the pH of the collected fraction to <2 with 30% concentrated hydrochloric acid. Evaporate the solution to dryness. Add 60 g of isopropanol (B130326) to the solid residue, stir at room temperature for 30 minutes, filter, and dry the resulting solid at 50°C to obtain the final product.
Method 2: Synthesis from Hydroxylamine Hydrochloride and Ethyl Acetate
This route involves the protection of hydroxylamine via oximation with ethyl acetate, followed by methylation and subsequent hydrolysis. It offers a good yield and avoids some of the more hazardous reagents of other methods.[4]
Experimental Protocol
-
Oximation: In a reaction vessel, combine 10.6 g (0.12 mol) of ethyl acetate and 7.0 g (0.10 mol) of hydroxylamine hydrochloride. Cool the mixture to 10°C. Over a period of 1 hour, add 40 g of a 20% sodium hydroxide solution (0.2 mol) dropwise. After the addition, maintain the reaction at 15°C for 30 minutes.
-
Methylation: To the same reaction mixture, add 15.1 g (0.12 mol) of dimethyl sulfate dropwise at 15°C. After the addition, heat the mixture to 70°C and maintain for 4 hours.
-
Extraction: Cool the reaction mixture to 10°C and add 200 mL of cold water. Extract the aqueous solution three times with 100 mL portions of chloroform (B151607). Combine the organic extracts.
-
Hydrolysis and Isolation: To the combined chloroform extracts, add 31% hydrochloric acid until the pH is between 1 and 2. Heat the mixture to reflux at 60-70°C for 3 hours. After hydrolysis, distill the mixture under atmospheric pressure to remove chloroform and other volatile components. Adjust the pH of the remaining aqueous solution to 10-11 with sodium hydroxide. Distill the liberated methoxyamine, collecting the fraction that boils up to 100°C.
-
Salt Formation: Acidify the distillate with 31% hydrochloric acid to a pH of 5-6. Heat the solution to evaporate the water. The resulting solid is dried under vacuum at 50°C to yield this compound.
References
- 1. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]
Interference of Methoxyammonium chloride in downstream analytical techniques.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyammonium chloride (MeOX), also known as O-methylhydroxylamine hydrochloride, is a crucial derivatization reagent in analytical chemistry, particularly for the analysis of carbonyl-containing compounds (aldehydes and ketones) by gas chromatography-mass spectrometry (GC-MS).[1] Its primary role is to form stable O-methyloxime derivatives, a critical step that prevents the formation of multiple tautomeric isomers of carbonyl compounds in the hot GC inlet, which would otherwise lead to multiple peaks for a single analyte and compromise quantitative accuracy.[2][3] This guide provides an objective comparison of this compound's performance, discusses potential interferences, and presents alternatives, supported by experimental data and detailed protocols.
Mechanism of Action and Importance in GC-MS
In metabolomics and other analytical fields, GC-MS is a powerful technique for the separation and identification of small molecules. However, many biologically relevant compounds, including sugars, organic acids, and steroids, are not sufficiently volatile or stable for direct GC-MS analysis. Chemical derivatization is therefore a necessary sample preparation step.[4]
For carbonyl-containing molecules, a two-step derivatization process is commonly employed: oximation followed by silylation.[5][6]
-
Oximation with this compound: The carbonyl group (C=O) of an aldehyde or ketone reacts with this compound to form an O-methyloxime. This reaction "locks" the carbonyl group in a stable form, preventing enolization and the subsequent formation of multiple trimethylsilyl (B98337) (TMS) derivatives in the next step.[2] This ensures that each carbonyl analyte produces a single, sharp chromatographic peak, which is essential for accurate quantification.[3]
-
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are then used to replace active hydrogens on hydroxyl, carboxyl, and amine groups with a TMS group, increasing the volatility of the analyte.[7]
The methoximation step is therefore critical for robust and reproducible quantitative analysis of carbonyl compounds.
Performance and Optimization of this compound Derivatization
The efficiency of the methoximation reaction can significantly impact the quality of the analytical results. Key parameters that require optimization include the concentration of the MeOX reagent, reaction time, and temperature.
A study on the optimization of a GC-MS method for microbiota-dependent metabolites in blood samples investigated the effect of varying the volume of the methoxyamine hydrochloride solution on the derivatization process. The results demonstrated that the volume of the reagent has a substantial impact on the total ion intensity and the repeatability of the measurements, expressed as the relative standard deviation (RSD).[8]
| Volume of Methoxyamine HCl Solution (µL) | Median RSD (%) in Plasma | Median RSD (%) in Serum | Relative Total Ion Intensity (Arbitrary Units) |
| 10 | 32.5 | 9.8 | Lower |
| 20 | 29.2 | 11.1 | Moderate |
| 30 | 10.1 | 5.0 | Highest |
| 40 | 11.5 | 6.2 | High |
| 50 | 12.6 | 7.5 | High |
Data summarized from a study on the optimization of GC-MS methods for microbiota-dependent metabolites.[8] A lower RSD indicates better repeatability. The highest total ion intensity suggests the most efficient derivatization.
As the data indicates, a volume of 30 µL of the methoxyamine hydrochloride solution yielded the best repeatability (lowest RSD) and the highest total ion intensity for the analysis of metabolites in both plasma and serum samples.[8] This highlights the importance of optimizing the derivatization protocol for a specific application to ensure the highest quality data.
Potential Interferences and Considerations
While this compound is a widely used and effective reagent, researchers should be aware of potential sources of interference and take precautions to minimize their impact.
-
Moisture: The presence of water in the sample can interfere with the derivatization reaction. It is crucial to ensure that samples are completely dry before adding the this compound solution.[7]
-
Reagent Purity and Stability: The purity of the this compound and the solvent (typically pyridine) is important. Impurities can introduce extraneous peaks in the chromatogram. The methoxyamine solution should be freshly prepared as it can degrade over time.
-
Byproducts: The derivatization reaction itself can produce byproducts. While the primary byproducts of the subsequent silylation step are generally volatile and do not interfere with the analysis, it is good practice to run a reagent blank to identify any potential artifacts.[2]
-
Matrix Effects: In complex biological samples, other molecules present in the matrix can potentially interfere with the derivatization reaction or the ionization process in the mass spectrometer. Proper sample extraction and cleanup procedures are essential to minimize matrix effects.
Alternatives to this compound
While this compound is the most common reagent for oximation in GC-MS metabolomics, other alternatives exist.
-
Hydroxylamine Hydrochloride: This reagent also reacts with carbonyls to form oximes. Some sources suggest it is more reactive than this compound, which could lead to faster reaction times. However, the resulting oxime may be less stable. The choice between the two can also be influenced by the desired mass shift for the derivatized analyte to avoid mass spectral interferences.
-
Pentafluorobenzyl Hydroxylamine (PFBHA): This reagent is often used when enhanced sensitivity is required, particularly for electron capture detection (ECD) in GC or for LC-MS analysis. The pentafluorobenzyl group provides a strong signal in negative ion mode mass spectrometry.[9]
-
Hydrazine Reagents (e.g., 2,4-Dinitrophenylhydrazine - DNPH): These reagents are commonly used for the analysis of aldehydes and ketones by high-performance liquid chromatography (HPLC) with UV or MS detection.[10] However, they can suffer from poor selectivity and the formation of stereoisomers, which can complicate the chromatography.[9]
Experimental Protocols
Protocol 1: Standard Methoxyamination for GC-MS Metabolomics[7]
This protocol is a standard procedure for the derivatization of metabolites from a dried biological extract.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Thermomixer or heating block
-
Autosampler vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. This is a critical step.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried extract.
-
Vortex the sample for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the sample at 60°C for 45 minutes with shaking.
-
After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS.
-
Vortex the sample for 30 seconds.
-
Incubate the sample at 60°C for 30 minutes with shaking.
-
Centrifuge the sample if any precipitate is present.
-
Transfer the supernatant to an autosampler vial with an insert for GC-MS analysis.
Protocol 2: Optimized Methoxyamination for Blood Samples[8]
This protocol was optimized for the analysis of microbiota-dependent metabolites in serum and plasma.
Materials:
-
Dried sample extract from plasma or serum
-
O-methoxyamine hydrochloride solution (30 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Thermomixer
-
Autosampler vials with inserts
Procedure:
-
To the dried extract, add 30 µL of the O-methoxyamine hydrochloride solution.
-
Incubate at 70°C for 20 minutes with shaking (1000 rpm).
-
Cool the sample to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 60 minutes with shaking (1000 rpm).
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
Visualizations
Caption: A typical experimental workflow for GC-MS metabolomics analysis involving methoxyamination.
Caption: The role of this compound in preventing interference in GC-MS analysis.
References
- 1. thomassci.com [thomassci.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methoxyammonium Chloride: A Procedural Guide
Proper disposal of methoxyammonium chloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks associated with its corrosive and toxic properties.
Immediate Safety Protocols: Handling for Disposal
Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses and a full face shield[1].
-
Skin and Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2].
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory equipment with an acid vapor cartridge or canister[1].
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2].
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration[2].
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other waste streams[2].
-
Keep the waste in its original container whenever possible[2]. If not feasible, use a suitable, clearly labeled, and closed container for disposal[2].
-
Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials[2]. This compound is hygroscopic and should be protected from moisture[3][4].
2. Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service to handle the material.
-
Provide the service with a copy of the Safety Data Sheet (SDS) for this compound.
-
This material and its container must be disposed of as hazardous waste[4].
3. Recommended Disposal Method:
-
The standard procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2]. This ensures the complete destruction of the chemical and the safe handling of its hazardous decomposition products, which include hydrogen chloride, nitrogen oxides, and carbon oxides[3][4][5].
4. Spill Cleanup and Disposal:
-
In case of a spill, evacuate personnel to a safe area[2].
-
Remove all sources of ignition[1].
-
Wearing appropriate PPE, sweep up the spilled solid material without creating dust[2].
-
Collect the material and place it in a suitable, closed container for disposal[2].
-
Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life[2][5].
Disposal of Contaminated Materials
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[2]. Uncleaned containers should be handled as if they still contain the product[2].
-
Contaminated Labware and PPE: All disposable items that have come into contact with this compound, such as gloves, wipes, and lab coats, should be collected in a designated, sealed container and disposed of as hazardous waste.
Hazardous Waste Profile
The following table summarizes key quantitative data for this compound, underscoring its hazardous nature.
| Parameter | Value | Species | Reference |
| Oral Toxicity (LD50) | 642 mg/kg | Mouse | |
| Dermal Toxicity (LD50) | 1500-2000 mg/kg | Rabbit | |
| Aquatic Toxicity (EC50) | 0.394 mg/L (48 hours) | Daphnia pulex (Water flea) | |
| UN Number | 3261 or 3265 | N/A | [2][5][6] |
| Hazard Class | 8 (Corrosive) | N/A | [2][5] |
| US EPA Waste Number | D002 (Corrosivity) | N/A | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Guide to Handling Methoxyammonium Chloride: PPE, Operational Protocols, and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potentially hazardous chemicals. This guide provides essential, immediate safety and logistical information for Methoxyammonium chloride, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses and face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves | Gloves must be inspected prior to use and should be impermeable and resistant to the product. Use proper glove removal technique.[1][2] |
| Protective clothing | A complete suit protecting against chemicals, such as a lab coat, apron, or coveralls, is necessary to prevent skin contact.[1][3] | |
| Boots | Waterproof boots are recommended.[3] | |
| Respiratory | Air-purifying respirator | For conditions where exposure is possible, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1] If the respirator is the sole means of protection, a full-face supplied air respirator is required.[1][2] |
Operational and Handling Plan
Proper handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Prevent the formation of dust and aerosols by providing appropriate exhaust ventilation.[2][4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Protect from moisture as the substance is hygroscopic.[5]
-
Store away from incompatible materials such as acid anhydrides and oxidizing agents.[1][4]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for laboratory safety.
First Aid Measures:
-
If on skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[5] Seek immediate medical attention.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[2] Call a poison center or doctor immediately.[2][5]
Spill Response: In the event of a spill, it is critical to follow a structured response to mitigate hazards. The following workflow outlines the necessary steps.
Disposal:
-
This compound and its container must be disposed of as hazardous waste.[6]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2][4]
-
One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Contaminated packaging should be disposed of as unused product.[2][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
